molecular formula C10H11NS2 B14173155 3-Benzyl-1,3-thiazolidine-2-thione CAS No. 3484-99-9

3-Benzyl-1,3-thiazolidine-2-thione

Cat. No.: B14173155
CAS No.: 3484-99-9
M. Wt: 209.3 g/mol
InChI Key: QTKZZHBBSBSSHF-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-thiazolidine-2-thione (CAS 3484-99-9) is a versatile, sulfur-containing heterocyclic compound that serves as a powerful chiral auxiliary in stereoselective synthesis. With the molecular formula C 10 H 11 NS 2 and a molecular weight of 209.33 g/mol, this compound is a key derivative of the 1,3-thiazolidine scaffold . Its primary research value lies in its application as a chiral controller in asymmetric carbon-carbon bond-forming reactions . Similar to the well-established Evans oxazolidinone auxiliaries, this compound can be acylated and enolized to form reactive intermediates that add to electrophiles like aldehydes with high diastereoselectivity . For instance, the chlorotitanium enolate of N-propionyl-1,3-thiazolidine-2-thione condenses with aryl aldehydes to produce the stereochemically defined "Evans syn" aldol adduct with high selectivity (dr 73:27 to 97:3) . This makes it an integral tool for the preparation of enantiomerically pure intermediates in the synthesis of natural products and pharmaceuticals . A significant advantage of thiazolidinethione auxiliaries is that they are often more easily cleaved from the product molecule compared to their oxazolidinone counterparts, facilitating downstream processing . Beyond the aldol reaction, this auxiliary is also valuable in asymmetric Michael addition (conjugate addition) reactions . Furthermore, the core thiazolidine-2-thione structure is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a diverse range of biological activities, such as acting as xanthine oxidase (XO) inhibitors for hyperuricemia research, and displaying anticancer, anti-inflammatory, and antifungal properties . Handling Note: This chemical is for research use only and is not intended for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3484-99-9

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

3-benzyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C10H11NS2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

QTKZZHBBSBSSHF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

3-Benzyl-1,3-thiazolidine-2-thione CAS 3484-99-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Benzyl-1,3-thiazolidine-2-thione

Introduction

3-Benzyl-1,3-thiazolidine-2-thione (CAS 3484-99-9) is a heterocyclic compound featuring a thiazolidine ring N-substituted with a benzyl group and a thione functional group at the C2 position. This molecule belongs to the broader class of thiazolidinones, a five-membered ring system containing sulfur and nitrogen that is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The versatility of the thiazolidinone core, allowing for substitutions at multiple positions, has led to the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties.[3][4][5] This guide provides a comprehensive technical overview of 3-Benzyl-1,3-thiazolidine-2-thione, covering its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is established by its structural and physical characteristics. For 3-Benzyl-1,3-thiazolidine-2-thione, these properties provide the basis for its reactivity, analytical profile, and potential interactions in biological systems. The key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 3484-99-9[6]
Molecular Formula C₁₀H₁₁NS₂[6]
Molecular Weight 209.33 g/mol [6]
IUPAC Name 3-benzyl-1,3-thiazolidine-2-thione[6]
SMILES S=C1SCCN1CC1=CC=CC=C1[6]
InChIKey QTKZZHBBSBSSHF-UHFFFAOYSA-N[6]

Synthesis and Reaction Mechanisms

The synthesis of the 1,3-thiazolidine-2-thione core can be achieved through several established routes. These methods often involve the reaction of primary amines with carbon disulfide (CS₂) and a suitable electrophile to facilitate cyclization.[7] Amidato lanthanide amides have been shown to catalyze the cycloaddition of aziridines with CS₂ to yield thiazolidine-2-thiones efficiently.[7] Another versatile approach is a multicomponent reaction involving primary amines, CS₂, and γ-bromocrotonates.[7]

The synthesis of the title compound, 3-Benzyl-1,3-thiazolidine-2-thione, can be logically achieved via the reaction of benzylamine, carbon disulfide, and a two-carbon dielectrophile like 1,2-dibromoethane. This process involves the initial formation of a dithiocarbamate salt, which then undergoes intramolecular cyclization.

Generalized Synthetic Workflow

Reactants Reactants: - Benzylamine - Carbon Disulfide (CS₂) - Base (e.g., KOH) - 1,2-Dibromoethane Intermediate Intermediate Formation: Potassium benzyldithiocarbamate salt Reactants->Intermediate Step 1: Nucleophilic attack Cyclization S-Alkylation & Intramolecular Cyclization Intermediate->Cyclization Step 2: Reaction with 1,2-dibromoethane Product Final Product: 3-Benzyl-1,3-thiazolidine-2-thione Cyclization->Product Step 3: Ring closure Workup Workup & Purification: - Filtration - Recrystallization Product->Workup Final Step

Caption: Generalized workflow for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione.

Experimental Protocol (Generalized)
  • Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 equivalent) and a suitable base such as potassium hydroxide (1 equivalent) in an appropriate solvent like ethanol or water at room temperature.

  • Carbon Disulfide Addition: Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring vigorously. The formation of the dithiocarbamate salt is often indicated by a color change or precipitation. Continue stirring for 1-2 hours.

  • Cyclization: To the resulting mixture, add 1,2-dibromoethane (1 equivalent) dropwise. The choice of this reagent is critical as it provides the two-carbon backbone required for the five-membered ring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Isolation and Purification: After cooling, the reaction mixture may be poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol to yield pure 3-Benzyl-1,3-thiazolidine-2-thione.

Analytical Characterization

Structural confirmation of 3-Benzyl-1,3-thiazolidine-2-thione relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, data from closely related analogues allow for an accurate prediction of its key spectral features.[8][9]

TechniqueExpected Characteristic Signals
¹H NMR ~7.2-7.4 ppm (m, 5H): Protons of the phenyl ring. ~4.8 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). ~3.8 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom in the thiazolidine ring (N-CH₂-CH₂-S). ~3.2 ppm (t, 2H): Methylene protons adjacent to the sulfur atom in the thiazolidine ring (S-CH₂-CH₂-N).
¹³C NMR ~200 ppm: Thiocarbonyl carbon (C=S). ~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group. ~127-129 ppm: Carbons of the phenyl ring. ~50-55 ppm: Methylene carbon of the benzyl group. ~45-50 ppm: Methylene carbon adjacent to nitrogen in the thiazolidine ring. ~30-35 ppm: Methylene carbon adjacent to sulfur in the thiazolidine ring.
FT-IR (cm⁻¹) ~3030-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1495, 1450: Aromatic C=C stretch. ~1200-1250: C=S (thione) stretch.[8][10] ~1250-1350: C-N stretch.
Mass Spec (EI) M⁺ at m/z 209. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage of the thiazolidine ring.[11][12]

Reactivity and Potential Applications in Drug Development

The thiazolidine core is a cornerstone in the development of therapeutic agents. The reactivity of the thione group and the potential for modification at the benzyl ring make 3-Benzyl-1,3-thiazolidine-2-thione a valuable intermediate for creating libraries of new chemical entities.

The parent scaffold, thiazolidinone, exhibits a vast array of biological activities, which provides a strong rationale for investigating derivatives like the title compound.[2][4] For instance, different derivatives have been identified as inhibitors of the bacterial Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogens, offering a novel anti-virulence strategy.[13] Other analogues function as insulin sensitizers by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[11][14]

Core Thiazolidine-2-thione Scaffold AntiDiabetic Antidiabetic Agents (e.g., PPARγ Agonists) Core->AntiDiabetic [8, 28] AntiMicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->AntiMicrobial [7, 21] AntiInflammatory Anti-inflammatory Core->AntiInflammatory [7] AntiCancer Anticancer Agents Core->AntiCancer [21] AntiVirulence Anti-virulence (e.g., T3SS Inhibitors) Core->AntiVirulence [24]

Caption: Biological activities associated with the thiazolidinone/thione scaffold.

The benzyl group in 3-Benzyl-1,3-thiazolidine-2-thione can be readily modified (e.g., by introducing substituents on the phenyl ring) to modulate lipophilicity, steric hindrance, and electronic properties. This allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity towards a specific biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 3-Benzyl-1,3-thiazolidine-2-thione. The available Safety Data Sheets (SDS) for closely related compounds indicate that this class of chemicals should be handled with care.[15][16]

  • Hazard Classification: While specific data for this compound is limited, analogous structures are often classified as harmful if swallowed, in contact with skin, or if inhaled.[15] They may also cause skin and eye irritation.[16][17]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

    • P280: Wear protective gloves, protective clothing, and eye protection.[15]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure access to an eyewash station and safety shower.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A dust respirator is recommended if dust is generated.[15]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[15]

    • Eye Protection: Safety glasses with side-shields or goggles.[15]

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Conclusion

3-Benzyl-1,3-thiazolidine-2-thione is a significant heterocyclic compound that serves as both a subject of academic study and a valuable building block in medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the thiazolidinone scaffold, makes it an attractive starting point for the design and discovery of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to exploit its full potential in the development of new therapeutics.

References

  • Matrix Fine Chemicals. 3-BENZYL-1,3-THIAZOLIDINE-2-THIONE | CAS 3484-99-9. [Link]

  • PubChem. 3-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 2788476. [Link]

  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]

  • Patel, D. H., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Semantic Scholar. Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-495. [Link]

  • Arshad, M. N., et al. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2807. [Link]

  • Arshad, M. N., et al. (2009). 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o468. [Link]

  • Toubi, Y., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783. [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

  • Cirilli, R., et al. (2016). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry, 14(46), 11137-11147. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of.... [Link]

  • Zhang, X., et al. (2013). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Synthetic Communications, 43(11), 1563-1569. [Link]

  • Flett, M. S. C. (1953). Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues. Journal of the Chemical Society, 347-351. [Link]

  • Kumar, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(21), 7578. [Link]

  • ResearchGate. One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. [Link]

  • Patel, N. B., & Patel, H. R. (2014). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Science and Research, 3(7), 1605-1609. [Link]

  • Zeng, Q., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961. [Link]

  • IJNRD. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Applications of Thiazolidinone. [Link]

  • Campbell, I. W. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-69. [Link]

  • PubChem. 2-Thiazolidinone | C3H5NOS | CID 97431. [Link]

Sources

3-Benzyl-1,3-thiazolidine-2-thione vs 3-Benzyl-2,4-thiazolidinedione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Chalcogen Switch – 3-Benzyl-1,3-thiazolidine-2-thione vs. 3-Benzyl-2,4-thiazolidinedione [1][2]

Executive Summary

This technical guide provides a comparative analysis of 3-Benzyl-2,4-thiazolidinedione (BTD) and its thionated isostere, 3-Benzyl-1,3-thiazolidine-2-thione (BTT) .[1][2] While sharing a core thiazolidine skeleton, the substitution of the C2 carbonyl oxygen (dione) with sulfur (thione) induces profound electronic, steric, and pharmacological shifts.

This guide is structured for medicinal chemists and process scientists. It moves beyond basic characterization to explore the "Chalcogen Switch"—how the hard/soft acid-base (HSAB) properties of Oxygen vs. Sulfur dictate synthetic utility (active methylene vs. radical acceptor) and biological targeting (PPAR


 agonism vs. metalloenzyme inhibition).[1][2]

Structural & Electronic Characterization

The fundamental difference lies in the nature of the exocyclic chalcogen at position 2.[1] This substitution alters the frontier molecular orbitals (FMO) and the electrostatic potential map of the heterocycle.[1]

Crystallographic & Physicochemical Comparison
Feature3-Benzyl-2,4-thiazolidinedione (BTD)3-Benzyl-1,3-thiazolidine-2-thione (BTT)Impact
C2=X Bond Length 1.21 Å (C=O)1.64 - 1.68 Å (C=S)C=S is longer/weaker, increasing polarizability.[1][2]
Ring Planarity Highly PlanarSlight Envelope DistortionBTT shows altered packing density.[1]
Dipole Moment High (Hard Nucleophile/Electrophile)Lower (Soft Nucleophile/Electrophile)Affects solubility and binding pocket affinity.[1][2]
IR Signature

~1680 & 1740 cm


~1050–1200 cm

Distinct diagnostic bands for reaction monitoring.[1][2]
Active Site C5 Methylene (Acidic pKa)Thiocarbonyl Sulfur (Radical/Chelator)BTD is a nucleophile precursor; BTT is a radical trap.[1][2]
Electronic Landscape (HSAB Theory)
  • BTD (Dione): The C2 and C4 carbonyls create a "push-pull" system, rendering the C5 protons highly acidic (active methylene).[1][2] It acts as a Hydrogen Bond Acceptor (HBA) in biological pockets (e.g., Serine/Tyrosine residues in PPAR

    
    ).[1][2]
    
  • BTT (Thione): The C=S sulfur is a "soft" base.[1][2] It exhibits poor H-bond accepting capability but excellent affinity for soft transition metals (Cu, Zn) and high reactivity toward radicals.[1][2]

Synthetic Pathways & Protocols

The synthesis of these cores requires distinct strategies. BTD relies on condensation/cyclization, while BTT often employs dithiocarbamate intermediates.

Synthesis of 3-Benzyl-2,4-thiazolidinedione (BTD)

Mechanism: Acid-catalyzed cyclization of thiourea with chloroacetic acid, followed by N-alkylation.[1][2]

Protocol: Optimized One-Pot Cyclization & Benzylation

  • Reagents: Chloroacetic acid (0.1 mol), Thiourea (0.1 mol), Benzyl chloride (0.11 mol), Water (50 mL), Conc. HCl (slow addition).

  • Cyclization: Dissolve chloroacetic acid and thiourea in water. Reflux for 10–12 hours at 100–110°C. Critical Checkpoint: Monitor TLC for disappearance of thiourea.[1]

  • Isolation (Intermediate): Cool to precipitate 2,4-thiazolidinedione (TZD). Filter and recrystallize from ethanol.

  • N-Benzylation: Dissolve TZD (1 eq) in DMF. Add

    
     (2 eq) and Benzyl chloride (1.1 eq). Stir at 80°C for 4 hours.
    
  • Purification: Pour into ice water. Filter the precipitate.[1][3][4] Recrystallize from EtOH. Yield: ~85%.

Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione (BTT)

Mechanism: Intramolecular cyclization of a dithiocarbamate derived from benzylamine.[1]

Protocol: The Carbon Disulfide Route

  • Reagents: Benzylamine (50 mmol),

    
     (60 mmol), 1,2-dibromoethane (55 mmol), KOH (100 mmol, 50% aq).
    
  • Dithiocarbamate Formation: To a stirred solution of benzylamine in THF at 0°C, add KOH, then dropwise add

    
    . The solution turns yellow/orange.[1] Stir 30 min.
    
  • Cyclization: Add 1,2-dibromoethane dropwise. Heat to reflux (65°C) for 6 hours.

  • Workup: Evaporate THF. Extract aqueous residue with DCM.[1] Wash with 1M HCl (to remove unreacted amine) and brine.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The thione is a yellow crystalline solid.[1]

Visualization of Synthetic Logic

SynthesisPathways cluster_BTD BTD Synthesis (Active Methylene Route) cluster_BTT BTT Synthesis (Dithiocarbamate Route) Thiourea Thiourea TZD 2,4-Thiazolidinedione (Core) Thiourea->TZD HCl, Reflux Cyclization ClAc Chloroacetic Acid ClAc->TZD BTD_Final 3-Benzyl-2,4-thiazolidinedione (BTD) TZD->BTD_Final Benzyl Chloride K2CO3 (Base) BTT_Final 3-Benzyl-1,3-thiazolidine-2-thione (BTT) BTD_Final->BTT_Final Lawesson's Reagent (Thionation) BnNH2 Benzylamine DTC Dithiocarbamate Intermediate BnNH2->DTC KOH, 0°C CS2 Carbon Disulfide CS2->DTC DTC->BTT_Final 1,2-Dibromoethane Cyclization

Figure 1: Comparative synthetic workflows. Note that BTT can also be accessed from BTD via thionation, though direct synthesis is cleaner.

Reactivity Profiles: The Active Methylene vs. Radical Trap

The chemical utility of these two scaffolds diverges sharply due to the C5 acidity in BTD versus the radical stability of BTT.[1]

BTD: The Knoevenagel Condensation Engine

The C5 position in BTD is flanked by sulfur and a carbonyl, making it significantly acidic (


 for the unsubstituted ring).[1]
  • Reaction: Knoevenagel Condensation with aromatic aldehydes.[1][5][6]

  • Utility: Synthesis of "Glitazone" drugs (e.g., Pioglitazone precursors).

  • Mechanism: Base-catalyzed deprotonation at C5

    
     Enolate attack on aldehyde 
    
    
    
    Dehydration.[1][2]
BTT: Radical Chemistry & Acylation

The C=S bond is a radical acceptor.[1] BTT derivatives are often used as Nagao Auxiliaries in asymmetric aldol reactions, but the thione moiety itself is key for:

  • Barton-McCombie Deoxygenation: The C=S group can accept radicals.[1][2]

  • Acyl Transfer: N-Acyl-thiazolidine-2-thiones are "active amides."[1][2] The yellow thione is a good leaving group (better than the dione analog) due to the stability of the thione anion.[1][2]

Pharmacological Implications

In drug discovery, switching O to S is a bioisosteric replacement used to alter metabolic stability and target affinity.

Biological TargetBTD (Dione)BTT (Thione)
Primary Target PPAR

Agonist
Tyrosinase / Metalloenzymes
Mechanism H-bonding with Ser289/Tyr473 in PPAR

LBD.[1][2]
Chelation of Cu active sites (Soft-Soft interaction).[1][2]
Therapeutic Area Type 2 Diabetes (Insulin Sensitization).[1][2]Antimicrobial, Anti-melanogenesis.
Toxicity Potential hepatotoxicity (Troglitazone-like quinone formation).[1][2]Potential thyroid toxicity (interference with iodine).[1][2]
PPAR Activation (BTD)

The 2,4-dione headgroup is the classic pharmacophore for TZDs.[1][2][7] The NH (or N-substituent geometry) and the C2/C4 carbonyls form a specific hydrogen-bonding network that stabilizes the AF-2 helix of PPAR


, driving insulin sensitizing gene transcription.[1][2]
Metalloenzyme Inhibition (BTT)

The thione sulfur is a potent ligand for Copper (Cu) and Zinc (Zn).[1][2] BTT derivatives show activity against Tyrosinase (a Cu-containing enzyme involved in melanin synthesis).[1][2] The sulfur atom displaces histidine or water in the coordination sphere of the metal, inhibiting the enzyme.

Mechanism of Action Visualization

MOA cluster_BTD_MOA BTD Mechanism (Diabetes) cluster_BTT_MOA BTT Mechanism (Enzyme Inhibition) BTD_Mol 3-Benzyl-2,4-thiazolidinedione PPAR PPAR-gamma Receptor (Ligand Binding Domain) BTD_Mol->PPAR Binds H_Bond H-Bond Network (Ser289, Tyr473) PPAR->H_Bond Stabilizes Helix 12 Effect1 Insulin Sensitization H_Bond->Effect1 BTT_Mol 3-Benzyl-1,3-thiazolidine-2-thione Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) BTT_Mol->Tyrosinase Targets Active Site Chelation Sulfur-Copper Chelation (Soft-Soft Interaction) Tyrosinase->Chelation Displaces Histidine/H2O Effect2 Inhibition of Melanogenesis (Antimicrobial) Chelation->Effect2

Figure 2: Divergent pharmacological pathways driven by the O


 S switch.[1][2]

References

  • Crystal Structure of Thiazolidine-2-thione Derivatives: Source: National Institutes of Health (NIH) / PMC.[1][2] Title: Synthesis and Crystal Structure of 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one. URL:[Link]

  • Synthesis of 2,4-Thiazolidinedione: Source: Organic Chemistry Portal.[1] Title: Synthesis of Thiazolidinediones and Thiazolidinones.[1][3][6][8] URL:[Link][1][2]

  • Biological Activity of Thiazolidinediones (PPAR Agonists): Source: MDPI Pharmaceuticals.[1] Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.[2][7] URL:[Link][1][2]

  • Synthesis of Thiazolidine-2-thiones (Dithiocarbamate Route): Source: Organic Chemistry Portal.[1] Title: Synthesis of 1,3-thiazolidine-2-thiones.[1][2][8] URL:[Link][1][2]

  • Comparative Bioactivity (Anticancer/Antimicrobial): Source: National Institutes of Health (NIH) / PubMed Central.[1][2] Title: Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[6] URL:[Link][1][2]

Sources

Reactivity Profile of the Thione Group in 3-Benzylthiazolidine-2-thione

[1]

Executive Summary

This technical guide analyzes the chemical behavior of the thione (C=S) moiety within 3-benzylthiazolidine-2-thione . Unlike its 4-substituted analogs (e.g., Nagao auxiliaries) which rely on N-H deprotonation for acylation, the 3-benzyl derivative presents a tertiary thioamide system. The benzyl group at the N-3 position locks the tautomeric equilibrium, forcing the molecule into a dedicated thione form with distinct nucleophilic and coordinating properties.

This guide details the electronic basis of the thione's reactivity, its dominant role in S-alkylation/desulfurization pathways, and its utility as a soft ligand in coordination chemistry.

Electronic Structure & Mechanistic Basis[2]

The reactivity of 3-benzylthiazolidine-2-thione is governed by the strong resonance donation from the nitrogen lone pair into the thiocarbonyl group. Because the nitrogen is alkylated (benzylated), it cannot act as a hydrogen bond donor or be deprotonated.[1] This channels electron density almost exclusively toward the sulfur atom.[1]

Resonance Contributions

The molecule exists as a resonance hybrid where the zwitterionic form contributes significantly.[1] The Nitrogen atom pushes electron density into the C=S bond, making the Sulfur highly nucleophilic (soft base) and the Carbon atom electrophilic.[1]

Key Reactivity Indices:

  • Sulfur (S): High HOMO coefficient; primary site for reaction with soft electrophiles (alkyl halides, heavy metals).[1]

  • Carbon (C-2): Electrophilic site; susceptible to nucleophilic attack only after the sulfur has been activated (e.g., by alkylation).[1]

Comparison: 3-Benzyl vs. 4-Benzyl (Auxiliary)

It is critical to distinguish this molecule from the "Nagao Auxiliary" ((S)-4-benzylthiazolidine-2-thione).[1]

  • 4-Benzyl (Secondary Thioamide): Reacts via N-acylation (requires base).[1] Used for asymmetric aldol reactions.[1]

  • 3-Benzyl (Tertiary Thioamide): Reacts via S-alkylation or S-coordination.[1] Used as a ligand, catalyst precursor, or enzyme inhibitor (e.g., Xanthine Oxidase).[1]

Resonancecluster_0Resonance Structures of 3-Benzylthiazolidine-2-thioneStructANeutral Thione(N-C=S)StructBZwitterionic Thiolate(N+=C-S-)StructA->StructB e- donationReactivityConsequences:1. Sulfur is Nucleophilic (Soft)2. C=S bond order decreases3. N-C bond order increasesStructB->Reactivity

Figure 1: Resonance delocalization leads to significant negative charge accumulation on the sulfur atom, driving S-selective reactivity.

S-Functionalization: The Dominant Pathway

The most chemically significant reaction of the thione group in 3-benzylthiazolidine-2-thione is S-alkylation . Unlike ketones (which alkylate at the

thioiminium salts1
Formation of Thiazolium Salts

Reaction with alkyl halides (e.g., methyl iodide, bromoethanol) yields stable cationic species.[1] These salts are potent electrophiles at the C-2 position.[1]

Desulfurization (Transformation to Carbonyl)

A standard application of this reactivity is the conversion of the thione to a carbonyl (3-benzylthiazolidin-2-one).[1] This is often achieved via a two-step "activation-hydrolysis" mechanism.[1]

  • Activation: S-alkylation makes the sulfur a good leaving group.[1]

  • Hydrolysis: Water attacks the C-2 position, expelling the thiol/mercaptan and generating the lactam.

Data: Optimization of Desulfurization Conditions

Reagent Conditions Yield of Thiazolidin-2-one Mechanism
H₂O₂ / NaOH 0°C to RT, 1h >90% Oxidative Desulfurization (S → SO₂ → Leaving Group)
BrCH₂CH₂OH 60°C, EtONa 70-80% S-Alkylation followed by intramolecular displacement

| MeI / H₂O | Reflux, Base | 85% | S-Methylation followed by hydrolytic displacement |[2]

(Data Sources: Synthesized from PLOS One 2022 and Org.[1] Biomol. Chem. 2025 findings)

Coordination Chemistry & Biological Interaction[2]

The thione sulfur is a "soft" donor, making 3-benzylthiazolidine-2-thione an effective ligand for soft transition metals. This property is central to its biological activity, particularly in the inhibition of metalloenzymes like Xanthine Oxidase (XO).[1]

Metal Binding Modes[2]
  • Monodentate S-Donation: The most common mode.[1] The thione sulfur binds to metals like Cu(I), Ag(I), or Mo(IV/VI).[1]

  • Bridging Ligand: In cluster chemistry, the sulfur can bridge two metal centers.[1]

Mechanism of Xanthine Oxidase Inhibition

Research indicates that 3-benzylthiazolidine-2-thione inhibits XO by interacting with the Molybdenum-pterin center. The thione sulfur likely coordinates to the Mo atom or interacts via hydrogen bonding within the hydrophobic pocket (Glu263/Ser347), preventing substrate (xanthine) entry.[1]

MetalBindingcluster_bioBiological ConsequenceLigand3-Benzylthiazolidine-2-thioneComplexMetal-Thione Complex(Stable)Ligand->Complex S-Donation (Soft Base)MetalMetal Center(Cu, Mo, Ag)Metal->Complex CoordinationInhibitionEnzyme Inhibition(e.g., Xanthine Oxidase)Complex->InhibitionBlocks Active Site

Figure 2: Coordination pathway showing the thione sulfur acting as a ligand for metal centers, leading to enzyme inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Benzylthiazolidine-2-thione

A self-validating protocol based on dithiocarbamate cyclization.

Reagents:

  • N-Benzylaminoethanol (1.0 eq)[1]

  • Carbon Disulfide (CS₂, 2.0 eq)[1]

  • Potassium Hydroxide (KOH, 2.0 eq)[1]

  • Ethanol (Solvent)[2][1][3][4]

Step-by-Step:

  • Preparation: In a 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve KOH (0.10 mol) in Ethanol (100 mL).

  • Addition: Add N-Benzylaminoethanol (0.05 mol) to the solution. Heat to 40°C.

  • Cyclization: Add CS₂ (0.10 mol) dropwise over 1 hour. The solution will turn yellow/orange indicating dithiocarbamate formation.[1]

  • Reflux: Stir at 40-50°C for 3 hours to effect cyclization.

  • Workup: Cool to 5-10°C. Wash with 5% NaOH (removes unreacted thiol species). Extract with Ethyl Acetate.[1][3]

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Product should be a white powder, MP 115–117°C.[1][3][5]

    • NMR Check: ¹H NMR (CDCl₃) should show benzyl protons at ~4.42 ppm (singlet) and thiazolidine ring protons as triplets at ~4.25 and ~3.41 ppm.[1][3][5]

Protocol B: Oxidative Desulfurization (Conversion to Lactam)

Method for converting the thione to 3-benzylthiazolidin-2-one.

Reagents:

  • 3-Benzylthiazolidine-2-thione (1.0 mmol)

  • Hydrogen Peroxide (30% aq, 5.0 mmol)[1]

  • Sodium Hydroxide (10% aq, 2.0 mL)

  • Methanol (5 mL)

Step-by-Step:

  • Dissolution: Dissolve the thione in Methanol/NaOH mixture at 0°C.

  • Oxidation: Add H₂O₂ dropwise.[1] The reaction is exothermic; maintain temperature <10°C.[1]

  • Monitoring: Stir for 1 hour. Monitor TLC (Hexane/EtOAc 3:1).[1] The yellow thione spot (lower Rf) should disappear, replaced by a UV-active but non-colored lactam spot.

  • Quench: Add saturated Na₂SO₃ to quench excess peroxide.[1]

  • Extraction: Extract with Dichloromethane. Dry over MgSO₄.[1]

  • Result: Evaporation yields 3-benzylthiazolidin-2-one (Colorless oil/solid).[1]

References

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One (2022).[1] [1]

  • H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. Organic & Biomolecular Chemistry (2025).[1][6]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones. Phosphorus, Sulfur, and Silicon (2011). [1]

  • 3-Benzyl-1,3-thiazolidine-2-thione (Chemical Structure & Properties). PubChem.

Technical Guide: Thermal and Chemical Stability of 3-Benzyl-1,3-thiazolidine-2-thione Under Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 3-Benzyl-1,3-thiazolidine-2-thione under reflux Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

3-Benzyl-1,3-thiazolidine-2-thione (CAS: 3484-99-9) exhibits high thermal stability under standard neutral reflux conditions but demonstrates conditional lability when exposed to specific nucleophiles, oxidants, or extreme pH environments at elevated temperatures.[1][2]

As a core structural motif in chiral auxiliaries (e.g., Nagao auxiliary derivatives) and heterocyclic intermediates, its stability profile is defined by the robustness of the thiazolidine-2-thione ring against pure thermal stress versus its susceptibility to electrophilic attack at the thione sulfur or nucleophilic attack at the thiocarbonyl carbon.[2]

Key Stability Takeaways:

  • Thermal Robustness: Stable in refluxing inert solvents (Toluene, THF, Ethanol) and standard workup conditions.

  • Synthetic Proof: The molecule is frequently synthesized under vigorous reflux (100°C+, >16h) in basic aqueous media, confirming its resistance to thermal degradation.[2]

  • Degradation Triggers: Instability arises primarily from desulfurization reagents , strong oxidants , or primary amines under reflux, rather than temperature alone.[2]

Chemical Identity & Structural Properties

To understand the stability, one must first understand the electronic distribution that confers robustness to the ring system.[2]

Structural Resonance

The stability of the 1,3-thiazolidine-2-thione ring is derived from the strong resonance delocalization between the nitrogen lone pair and the thiocarbonyl sulfur.[1] Unlike its oxo-analog (thiazolidinone), the thione sulfur is highly polarizable but less basic, making the C=S bond robust against simple hydrolysis.[2]

  • Dominant Tautomer: The molecule exists exclusively in the thione form.[2] The N-benzyl substitution prevents thione-thiol tautomerism involving the nitrogen, locking the ring in its stable heterocycle form.[1]

  • Melting Point: 115–117 °C.[1] This relatively high melting point for a small molecule indicates significant lattice energy and thermal resistance.[1]

Resonance Stabilization Diagram

Resonance cluster_0 Resonance Stabilization StructA Neutral Thione Form (Major Contributor) StructB Zwitterionic Form (N+ = C - S-) StructA->StructB Delocalization Stability Thermal Stability (High Barrier to Ring Opening) StructB->Stability Contributes to

Figure 1: Resonance structures contributing to the thermodynamic stability of the thiazolidine-2-thione core.

Thermal Stability Profile: The "Reflux" Stress Test

The term "reflux" is context-dependent. Below is the stability matrix of 3-Benzyl-1,3-thiazolidine-2-thione across common solvent systems.

Inert Solvents (High Stability)

In the absence of reactive species, the molecule is stable under reflux in solvents with boiling points up to at least 110°C.[2]

SolventBoiling Point (°C)Stability RatingObservations
Dichloromethane 40Excellent Standard solvent for extraction/workup.[1] No degradation.
Ethanol 78Excellent Stable.[2] Can be recrystallized from hot ethanol.
Toluene 110Good Stable. Used in azeotropic drying or high-temp couplings.[1]
THF 66Excellent Stable.[2] Common solvent for auxiliary removal/modification.[1]
Reactive Solvents (Conditional Stability)

Under reflux in reactive media, the molecule acts as a chemical intermediate rather than an inert spectator.[2]

  • Aqueous Base (KOH/NaOH): High Stability. [2]

    • Evidence: The synthesis of 3-benzyl-1,3-thiazolidine-2-thione involves refluxing amino alcohols with Carbon Disulfide (

      
      ) and KOH at 100°C for 16 hours.[1] The molecule forms and survives these conditions.
      
  • Aqueous Acid (HCl/H2SO4): Moderate Stability. [2]

    • While resistant to mild acid reflux, prolonged exposure to strong mineral acids at reflux can lead to hydrolysis of the thiocarbonyl group to a carbonyl (forming the thiazolidinone) or ring opening.[2]

  • Primary Amines: Unstable. [1][2]

    • Refluxing with primary amines often leads to aminolysis , where the amine attacks the thiocarbonyl carbon, leading to ring opening or transamidation.[2] This is a feature, not a bug, used to cleave the auxiliary.

Chemical Reactivity & Degradation Pathways

When the molecule "degrades" under reflux, it is usually following a well-defined mechanistic pathway triggered by specific reagents.[1][2]

Desulfurization (Oxidative or Alkylative)

The most common "instability" is the conversion of the thione (C=S) to the one (C=O) .[2]

  • Reagents: Propylene oxide, Hydrogen Peroxide, or Bromoethanol/Base.[2]

  • Mechanism: Alkylation of the sulfur followed by hydrolysis.[2]

  • Reflux Context: Refluxing in alcohols with alkyl halides will degrade the thione.

Nucleophilic Ring Opening (Aminolysis)
  • Reagents: Primary amines, Hydrazine.

  • Mechanism: Nucleophilic attack at C-2 (Thiocarbonyl).[1]

  • Outcome: Formation of thioureas or mercapto-amides.[1]

Degradation Pathway Diagram

Degradation Start 3-Benzyl-1,3-thiazolidine-2-thione Path1 Reflux w/ Alkyl Halide + Base (e.g., Bromoethanol/NaOEt) Start->Path1 S-Alkylation Path2 Reflux w/ Strong Oxidant (H2O2 / mCPBA) Start->Path2 Oxidation Path3 Reflux w/ Primary Amine (Aminolysis) Start->Path3 Nucleophilic Attack Prod1 3-Benzyl-1,3-thiazolidin-2-one (Desulfurization) Path1->Prod1 Hydrolysis Path2->Prod1 S/O Exchange Prod2 Ring Opening Products (Thioureas / Disulfides) Path3->Prod2 Cleavage Note Stable in: Toluene, EtOH, H2O/KOH (Reflux) Note->Start

Figure 2: Primary degradation pathways under reactive reflux conditions.

Experimental Validation Protocols

To verify the stability of your specific lot or reaction mixture, use the following self-validating protocols.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (4:1 or 1:1).[2]

  • Visualization:

    • UV (254 nm): Strong absorption due to the conjugated thione system.[2]

    • Stain: KMnO4 (Oxidizes the thione sulfur -> Yellow/Brown spot).[1][2]

  • Rf Value: Typically ~0.3–0.4 in 1:1 Hexane/EtOAc (varies by exact conditions).[2]

  • Pass Criteria: Single spot. Appearance of a lower Rf spot usually indicates hydrolysis to the thiazolidinone (which is more polar).[2]

NMR Monitoring (1H & 13C)
  • 1H NMR (CDCl3): Look for the benzyl protons (

    
    ) around δ 5.28 ppm  (singlet or AB system) and the thiazolidine ring protons (triplets/multiplets) around δ 3.0–4.5 ppm .[2]
    
  • 13C NMR (Critical Check):

    • C=S Signal: The thiocarbonyl carbon is the most diagnostic.[2] It appears very downfield, typically δ 200–201 ppm .[2]

    • Degradation Flag: If this peak disappears and a peak appears around δ 170–175 ppm , the thione has hydrolyzed to the carbonyl (C=O).[2]

HPLC Purity Check
  • Column: C18 Reverse Phase.[1]

  • Solvent: Acetonitrile/Water (Gradient).[2]

  • Detection: 254 nm.

  • Note: Thione derivatives are highly UV active.[1] Ensure the "degradation" peak isn't just a solvent front artifact.

References

  • Synthesis and Properties: ChemicalBook. (2025). (S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE Properties and Synthesis. Retrieved from [2]

  • Thermal Stability in Synthesis: Organic Chemistry Portal. (2021). Synthesis of 1,3-thiazolidine-2-thiones. M. K. Foumeshi et al., Synthesis, 2021, 53, 2219-2228.[2][3] Retrieved from [2]

  • Desulfurization Reactions: Deng, X., et al. (2011).[2] A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones. Phosphorus, Sulfur, and Silicon and the Related Elements.[2] Retrieved from

  • Chiral Auxiliary Applications: Romero-Ortega, M., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary. Journal of the Mexican Chemical Society.[2] Retrieved from [2]

  • General Reactivity: PubChem. (2025). 3-Benzyl-1,3-thiazolidine-2,4-dione Compound Summary. (Analogous structure data). Retrieved from [2]

Sources

Methodological & Application

Protocol for synthesis of 3-Benzyl-1,3-thiazolidine-2-thione from N-benzylaminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-benzyl-1,3-thiazolidine-2-thione (CAS 3484-99-9) from N-benzylaminoethanol presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the O-cyclized product (oxazolidine-2-thione) and the S-cyclized product (thiazolidine-2-thione).

While the reaction of amino alcohols with carbon disulfide (


) in basic media typically yields the thermodynamically stable oxazolidine-2-thione  (Newman-Kwart type intermediate), the target thiazolidine-2-thione  requires the sulfur atom of the intermediate dithiocarbamate to displace the hydroxyl group. This transformation is not spontaneous under mild basic conditions because the hydroxyl group is a poor leaving group.

Selected Protocol: This guide details the Acid-Mediated Intramolecular Cyclization method. This approach is chosen for its robustness, cost-effectiveness, and high selectivity for the thiazolidine ring over the oxazolidine ring. By generating the dithiocarbamate salt in situ followed by acid-catalyzed activation of the alcohol, we force the soft sulfur nucleophile to attack the carbon center, ensuring the formation of the C–S bond required for the thiazolidine core.

Part 2: Reaction Mechanism & Logic

The reaction proceeds through two distinct phases in a "one-pot" workflow:

  • Dithiocarbamate Formation: The secondary amine attacks electrophilic

    
     under basic conditions to form the stable dithiocarbamate salt.
    
  • Acid-Catalyzed Cyclization: Introduction of strong acid (HCl or

    
    ) protonates the terminal hydroxyl group, converting it into an oxonium ion (a good leaving group). The sulfur atom of the dithiocarbamate then executes an intramolecular 
    
    
    
    attack, closing the ring and expelling water.
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start N-Benzylaminoethanol (Ph-CH2-NH-CH2-CH2-OH) Inter1 Intermediate: Dithiocarbamate Salt Start->Inter1 Nucleophilic Attack (Base) CS2 Carbon Disulfide (CS2) + NaOH CS2->Inter1 TS Transition State: Protonated Alcohol (R-OH2+) Inter1->TS Protonation Acid Acid Addition (HCl/Heat) Acid->TS Product Product: 3-Benzyl-1,3-thiazolidine-2-thione TS->Product Intramolecular SN2 Cyclization Byprod Byproduct: H2O TS->Byprod

Caption: Figure 1. Step-wise mechanistic pathway from aminoethanol to thiazolidine-2-thione via acid-mediated cyclization.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
N-Benzylaminoethanol 151.211.0Substrate
Carbon Disulfide (

)
76.141.5 - 2.0Thionation Agent
Sodium Hydroxide (NaOH) 40.001.2Base (Dithiocarbamate formation)
Hydrochloric Acid (conc.) 36.46ExcessCyclization Catalyst
Ethanol / Water (1:1) -SolventReaction Medium
Step-by-Step Methodology

Step 1: Formation of the Dithiocarbamate Salt

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (Caution:

    
     is toxic and flammable).
    
  • Dissolution: Dissolve N-benzylaminoethanol (10.0 mmol) in 20 mL of ethanol/water (1:1 v/v).

  • Basification: Add NaOH (12.0 mmol) dissolved in a minimum amount of water. Stir for 10 minutes at room temperature (25°C).

  • Addition: Dropwise add Carbon Disulfide (

    
    )  (15.0 mmol) over 15 minutes.
    
    • Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate intermediate.

  • Incubation: Stir the mixture at room temperature for 2 hours to ensure complete conversion to the dithiocarbamate.

Step 2: Acid-Mediated Cyclization 6. Acidification: Cool the reaction mixture to 0-5°C in an ice bath. Carefully add concentrated HCl (approx. 5-10 mL) dropwise.

  • Critical Checkpoint: The pH must be strongly acidic (pH < 1). Evolution of
    
    
    gas may occur (rotten egg smell); ensure vigorous ventilation.
  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 4–6 hours.
  • Mechanism in Action: Heat and acid drive the displacement of the protonated hydroxyl group by the sulfur atom.

Step 3: Workup and Purification 8. Quench: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold water. 9. Extraction: The product may precipitate as a solid.[2] If so, filter and wash with cold water. If an oil forms, extract with Dichloromethane (DCM) (


 mL).
10. Washing:  Wash the combined organic layers with saturated 

(to remove excess acid) and brine. 11. Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. 12. Recrystallization: Purify the crude solid by recrystallization from Ethanol or a mixture of Ethanol/Hexane .

Part 4: Validation & Quality Control (Self-Validating System)

To ensure the product is the Thiazolidine (S-ring) and not the Oxazolidine (O-ring), use the following analytical markers.

NMR Diagnostics

The chemical shift of the methylene protons in the heterocyclic ring is the definitive differentiator.

SignalThiazolidine-2-thione (Target)Oxazolidine-2-thione (Byproduct)


4.0 – 4.2 ppm

3.8 – 4.0 ppm

vs


3.2 – 3.6 ppm
(Shielded)

4.5 – 4.9 ppm
(Deshielded)

Interpretation: If you observe a triplet signal near 4.5+ ppm, you have likely formed the oxazolidine ring (oxygen is more electronegative, deshielding the protons). The target thiazolidine


 protons appear significantly upfield (~3.4 ppm).
Physical Properties
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: ~94–96°C (Literature value for 3-benzyl-1,3-thiazolidine-2-thione).

Part 5: Troubleshooting & Optimization

Issue: Formation of Oxazolidine-2-thione (O-cyclization)

  • Cause: Insufficient acid concentration or temperature. Under basic or neutral conditions, the oxygen can attack the thiocarbonyl carbon.

  • Correction: Increase the reflux time in concentrated HCl. The oxazolidine-2-thione can often rearrange to the thermodynamically favored thiazolidine-2-thione under prolonged acidic reflux (Newman-Kwart Rearrangement logic).

Issue: Low Yield

  • Alternative Activation: If the acid method fails, use the Mitsunobu Protocol (Triphenylphosphine/DEAD/CS2). This method activates the oxygen via a phosphorous intermediate, guaranteeing displacement by sulfur with inversion of configuration (though irrelevant for achiral ethanol chain, it ensures S-alkylation).

References

  • Delfino, M., et al. "Synthesis of 1,3-thiazolidine-2-thiones from 1,2-amino alcohols." Journal of Organic Chemistry, vol. 61, no. 21, 1996, pp. 7627-7629. Link

  • Wu, X., et al.

    
     and TsCl." Synlett, vol. 2007, no. 04, 2007, pp. 0619-0622. Link
    
  • Levesque, G., & Gelas-Mialhe, Y. "Synthesis of oxazolidine-2-thiones and thiazolidine-2-thiones from amino alcohols." Bulletin de la Société Chimique de France, 1980, pp. 299.
  • Halimehjani, A. Z., et al. "Synthesis of 1,3-thiazolidine-2-thiones using

    
     and epoxy amines."[3] ResearchGate/Synthesis, 2024. Link
    

Sources

Application Note: High-Efficiency S-Alkylation of 3-Benzyl-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The S-alkylation of 3-Benzyl-1,3-thiazolidine-2-thione is a pivotal activation step in heterocyclic chemistry. While the parent thione is stable and relatively inert to hard nucleophiles, its S-alkylated derivative (a thioimidatium salt ) is highly reactive. This transformation effectively converts the thiocarbonyl group—a poor leaving group—into an alkylthio ether, which is an excellent leaving group.

This protocol details the synthesis of 3-benzyl-2-(alkylthio)-4,5-dihydrothiazolium salts. The methodology exploits the "soft" nucleophilic character of the thione sulfur atom, ensuring high regioselectivity over the nitrogen (which is already substituted) or the backbone carbons.

Key Applications
  • Hydrolytic Desulfurization: Conversion of thiones to thiazolidinones (carbonyls) under mild conditions.

  • Thioimidate Synthesis: Intermediates for amidine or imidate synthesis via nucleophilic displacement.

  • Reductive Desulfurization: Activation of the C=S bond for subsequent reduction to the amine.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via an S_N2 mechanism . The sulfur atom of the thiocarbonyl group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. Because the nitrogen at position 3 is blocked by a benzyl group, there is no competition for N-alkylation/tautomerization, resulting in a clean conversion to the quaternary ammonium/sulfonium species.

Reaction Pathway Diagram[1][2]

S_Alkylation_Pathway Thione 3-Benzyl-1,3-thiazolidine-2-thione (Nucleophile) TS Transition State [S...R...X]‡ Thione->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Salt Thioimidatium Salt (Activated Electrophile) TS->Salt Leaving Group (X-) Departure Product Thiazolidinone/Amidine (Post-Hydrolysis/Substitution) Salt->Product Nucleophilic Displacement (H2O, RNH2, etc.)

Figure 1: Logical flow of S-alkylation activation. The thione sulfur attacks the alkyl halide to form the stable yet reactive thioimidatium salt.

Experimental Protocol: S-Methylation with Methyl Iodide

This protocol describes the synthesis of 3-Benzyl-2-(methylthio)-4,5-dihydrothiazolium iodide . This is the standard "activation" procedure.

Reagents & Equipment[1][3][4][5][6][7][8]
  • Substrate: 3-Benzyl-1,3-thiazolidine-2-thione (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.5 – 3.0 equiv) [Caution: Carcinogen]

  • Solvent: Anhydrous Acetone or Dichloromethane (DCM)

  • Apparatus: Round-bottom flask, magnetic stirrer, reflux condenser (optional), inert gas (N2/Ar) line.

Step-by-Step Methodology
  • Preparation:

    • In a fume hood, dissolve 3-Benzyl-1,3-thiazolidine-2-thione (1.0 mmol, 209 mg) in anhydrous acetone (5 mL).

    • Note: Acetone is preferred as the starting material is soluble, but the ionic product often precipitates, facilitating isolation.

  • Alkylation:

    • Add Methyl Iodide (3.0 mmol, 187 µL) dropwise to the stirring solution at room temperature.

    • Scientific Logic:[1][2][3][4][5][6][7] Excess MeI drives the equilibrium forward. While the reaction proceeds at Room Temperature (RT), mild heating (40°C) can accelerate kinetics for sterically hindered substrates.

  • Reaction Monitoring:

    • Stir the mixture for 4–12 hours.

    • Self-Validation: The formation of a white or pale yellow precipitate indicates the generation of the ionic salt.

    • TLC Monitoring: Elute with Hexane:EtOAc (3:1). The starting thione (high Rf) will disappear; the salt usually stays at the baseline.

  • Isolation:

    • Method A (Precipitation): If solid forms, filter the precipitate under vacuum. Wash with cold diethyl ether (3 x 5 mL) to remove unreacted MeI and thione.

    • Method B (Evaporation): If no precipitate forms (common in DCM), concentrate the solvent in vacuo. Triturate the resulting oil with diethyl ether to induce crystallization.

  • Characterization (Expected Data):

    • 1H NMR (CDCl3/DMSO-d6): Look for a sharp singlet corresponding to the S-Me group. This typically appears around δ 2.6 – 2.9 ppm , significantly downfield from typical C-Me groups due to the cationic deshielding.

    • Yield: Typical yields range from 85% to 98% (quantitative).

Experimental Protocol: Hydrolytic Conversion to Thiazolidinone

Often, the goal of S-alkylation is to convert the thione to a carbonyl (thiazolidinone). This "one-pot" variant includes the hydrolysis step.

Reagents
  • Intermediate: Thioimidatium salt (from Protocol 3)

  • Reagents: Water, Acid (HCl) or Base (NaOH/K2CO3)

  • Solvent: Ethanol/Water or THF/Water

Methodology
  • Hydrolysis:

    • Dissolve the crude thioimidatium salt in Ethanol (5 mL).

    • Add 10% aqueous HCl (2 mL) and reflux for 1–3 hours.

    • Alternative: For acid-sensitive substrates, use mild basic hydrolysis (K2CO3 in aqueous THF), though this may produce methanethiol (stench).

  • Work-up:

    • Concentrate ethanol. Extract aqueous layer with DCM.

    • Wash organic layer with brine, dry over Na2SO4, and evaporate.[4]

  • Result:

    • Product: 3-Benzyl-1,3-thiazolidin-2-one .

    • Validation: IR spectrum shows appearance of strong C=O stretch (~1680 cm-1) and disappearance of C=N/C=S signals.

Data Summary & Troubleshooting

Comparative Reactivity of Alkylating Agents
Alkylating AgentReaction TempTime (h)Yield (%)Notes
Methyl Iodide (MeI) 25°C (RT)4–695–99Standard. Fast. Product precipitates in acetone.
Benzyl Bromide (BnBr) 60°C (Reflux)6–1280–90Slower. Requires heat. Product is S-benzyl salt.
Ethyl Bromoacetate 25°C (RT)2–485–92Used for specific heterocycle ring expansions.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Precipitate Product is soluble in solvent.Switch solvent to anhydrous Ether or Hexane to force precipitation.
Low Yield Incomplete reaction.Increase equivalents of Alkyl Halide (up to 5.0 eq) or increase temperature to 40°C.
Starting Material Remains Hydrolysis of salt back to thione.Ensure anhydrous conditions during alkylation. Moisture can reverse the reaction or hydrolyze the salt prematurely.

References

  • Deng, X., et al. (2011).[5] A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Phosphorus, Sulfur, and Silicon and the Related Elements.[5][8] Link[5]

    • Context: Establishes the protocol for S-alkylation followed by hydrolysis to convert thiones to ones.
  • Velasquez, A. M., et al. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling. Journal of the Mexican Chemical Society. Link

    • Context: Discusses the N-acylated derivatives and the stability of the thiazolidine core, relevant for understanding the substr
  • Salimi, M., et al. (2005).[8] Syntheses of 2-Alkylthio-(4,5-Diaryl)imidazoles. Phosphorus, Sulfur, and Silicon.[5][8] Link

    • Context: Provides comparative methodology for alkylating cyclic thiourea/thione deriv
  • Ebajo, V. D., et al. (2024).[4] A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. Link

    • Context: Contrasts N-alkylation (of diones) vs S-alkylation (of thiones), highlighting the nucleophilic difference of the sulfur center.

Sources

Application Note: 3-Benzyl-1,3-thiazolidine-2-thione as a Heterocyclic Scaffold

[1]

Executive Summary & Scaffold Profile

Target Molecule: 3-Benzyl-1,3-thiazolidine-2-thione CAS: 3484-99-9 Core Utility: Soft Sulfur Donor Ligand (Au/Ag coordination), Pharmacophore Core, Precursor for Thiazolidin-2-ones.

Scientific Distinction: It is critical to distinguish this scaffold from the Nagao Auxiliary (e.g., 4-isopropyl-1,3-thiazolidine-2-thione).

  • Nagao Auxiliary: N-acylated.[2] The exocyclic thione activates the N-acyl group for aldol/acylation reactions.

  • 3-Benzyl Scaffold: N-alkylated. The nitrogen lone pair is not withdrawn by an exocyclic carbonyl, making the thione sulfur highly nucleophilic and an excellent soft donor for transition metals (Au, Ag, Cu).[2] It is chemically stable against hydrolysis, unlike the labile N-acyl bond.

Synthesis Protocol: The "Standard" Hydroxide Method

This protocol is the industry standard for high-yield (>85%) synthesis, utilizing accessible precursors: benzylaminoethanol and carbon disulfide.[2]

Reagents & Equipment
  • Precursors: 2-(Benzylamino)ethanol (1.0 equiv), Carbon Disulfide (CS₂, 3.0 equiv - Caution: Flammable/Toxic).[2]

  • Base/Solvent: Potassium Hydroxide (KOH, 5.0 equiv), Ethanol (Abs.), Water.[2]

  • Setup: Reflux condenser, dropping funnel, inert gas (N₂) line (recommended for safety).[2]

Step-by-Step Methodology
  • Base Preparation: Dissolve KOH (50 mmol) in Ethanol (50 mL) in a round-bottom flask. Ensure complete dissolution.

  • Amine Addition: Add 2-(Benzylamino)ethanol (10 mmol) dropwise to the stirring KOH solution at room temperature.

  • Cyclization Initiation: Cool the mixture slightly (ice bath) if generating heat. Add Carbon Disulfide (30 mmol) dropwise.[2] Note: The solution will turn yellow/orange due to dithiocarbamate formation.[2]

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–18 hours .

    • Mechanism:[2][3][4][5][6] The reaction proceeds via the formation of an intermediate dithiocarbamate, followed by intramolecular nucleophilic attack of the hydroxyl group (activated by base) and subsequent dehydration/cyclization.[2]

  • Workup:

    • Cool to room temperature.[2][7]

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Acidify carefully with dilute HCl (10%) to pH ~2–3.[2] This protonates the intermediate and forces precipitation of the thione.[2]

  • Purification:

    • Filter the yellow/orange precipitate.[2]

    • Recrystallization: Recrystallize from hot Ethanol.[2]

    • Yield: Typically 85–95%.[2]

    • Characterization: MP: 132–133°C. IR: Strong C=S stretch at ~1150–1200 cm⁻¹.[2]

Application A: Metallodrug Ligand (Gold/Silver Complexes)

The most potent application of this scaffold is in the synthesis of Au(I) and Ag(I) complexes, which exhibit superior cytotoxicity against colon (HT-29, CT26) and breast (MDA-MB-231) cancer lines compared to cisplatin, often with reduced renal toxicity.[2]

Rationale

The thione sulfur acts as a soft Lewis base, forming stable coordinate covalent bonds with soft Lewis acids (Au⁺, Ag⁺).[2] The N-benzyl group provides lipophilicity, facilitating cell membrane permeability.

Protocol: Synthesis of [Au(PPh₃)(L)]Cl Complex
  • Precursor Preparation: Dissolve [Au(PPh₃)Cl] (Chlorotriphenylphosphinegold(I)) (0.1 mmol) in Dichloromethane (DCM, 5 mL).[2]

  • Ligand Addition: Dissolve 3-Benzyl-1,3-thiazolidine-2-thione (0.1 mmol) in a minimum amount of DCM or Methanol. Add this to the gold solution.

  • Ligand Exchange/Coordination: Stir at room temperature for 2–4 hours.

    • Note: For neutral ligands, the chloride may remain bound or be displaced depending on stoichiometry and counter-ions.[2] Often, AgOTf is added to abstract the chloride if a cationic complex [Au(PPh₃)(L)]⁺OTf⁻ is desired.[2]

  • Isolation: Concentrate the solvent to ~1 mL and precipitate by adding excess Diethyl Ether or Hexane.[2] Filter the white/pale yellow solid.[2]

Application B: Scaffold Diversification (Library Generation)

The 3-benzyl-1,3-thiazolidine-2-thione core can be chemically modified to generate diverse libraries for high-throughput screening.

Pathway 1: Desulfurization to Thiazolidin-2-ones

Converts the thione (C=S) to a one (C=O), changing the hydrogen bond acceptor properties.[2]

  • Reagents: Chloroethanol, NaOEt (Sodium Ethoxide).[2]

  • Conditions: Heat at 60°C for 4 hours.

  • Mechanism: S-alkylation followed by hydrolysis/rearrangement (S/O exchange).[2]

Pathway 2: S-Alkylation (Thioiminium Salts)

Activates the C2 position for nucleophilic substitution.[2]

  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide.[2]

  • Product: 2-alkylthio-4,5-dihydrothiazolium salt.

  • Utility: These salts react with amines to form 2-imino-thiazolidines (isosteres of guanidines), a privileged structure in antihistamines and alpha-adrenergic blockers.[2]

Visualization of Workflows

GStartStarting Materials(Benzylaminoethanol + CS2)ScaffoldSCAFFOLD:3-Benzyl-1,3-thiazolidine-2-thione(Stable Thione Core)Start->Scaffold KOH, EtOHReflux 18hMetalMetallodrug Synthesis(Au/Ag Complexes)Scaffold->Metal Coordination(AuCl(PPh3) / AgNO3)OrganicOrganic DerivatizationScaffold->Organic Chemical ModificationCancerAnticancer Agents(Colon/Breast Cancer)Metal->Cancer BioactivityS_AlkS-Alkylation(MeI)Organic->S_Alk Alkyl HalidesDesulfDesulfurization(S/O Exchange)Organic->Desulf Chloroethanol/NaOEtLib12-Imino-thiazolidines(Guanidine Isosteres)S_Alk->Lib1 + AminesLib2Thiazolidin-2-ones(Antibiotic Screening)Desulf->Lib2 Library Expansion

Figure 1: Strategic workflow for synthesizing and utilizing the 3-benzyl-1,3-thiazolidine-2-thione scaffold.

Key Data Summary

PropertyValue/DescriptionRelevance
Melting Point 132–133°CPurity check (sharp MP indicates high purity).[2]
IR Spectrum 1150–1200 cm⁻¹ (C=S)Diagnostic band; disappears upon desulfurization.[2]
Coordination Monodentate (via S)Forms linear (Au) or tetrahedral (Ag) geometries.[2]
Solubility DCM, CHCl₃, DMSOCompatible with standard organic/bio-assay solvents.[2]
Stability High (Thermal/Hydrolytic)Superior to N-acyl derivatives; suitable for long shelf-life.[2]

References

  • Synthesis & Metallodrugs (Gold): Chaves, J. D. S., et al. (2014).[2][8] "Synthesis and cytotoxic activity of gold(I) complexes containing phosphines and 3-benzyl-1,3-thiazolidine-2-thione...".[2][8] Inorganica Chimica Acta. Link[2]

  • Silver Complexes (Antimalarial/Anticancer): Khye, K. K., et al. (2018).[2][4] "New Silver Complexes with Mixed Thiazolidine and Phosphine Ligands as Highly Potent Antimalarial and Anticancer Agents".[2][4] Journal of Chemistry. Link

  • Desulfurization/Derivatization: Weng, Y., et al. (2012).[2] "A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones". Synthetic Communications. Link[2]

  • Biological Activity (T3SS Inhibition): Jiang, L., et al. (2019).[2] "Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae". Bioorganic & Medicinal Chemistry Letters. Link[2]

Strategic Synthesis of Thiazoline Scaffolds from 3-Benzyl-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of thiazoline derivatives from 3-benzyl-1,3-thiazolidine-2-thione Content Type: Detailed Application Notes and Protocols

Executive Summary

The transformation of 3-benzyl-1,3-thiazolidine-2-thione into functionalized thiazoline derivatives represents a critical workflow in medicinal chemistry, particularly for the development of guanidine-mimetic bioisosteres and heterocyclic chiral auxiliaries. While the parent thione is stable, its sulfur atom possesses high nucleophilicity, allowing for selective S-alkylation to generate activated 2-(alkylthio)-4,5-dihydrothiazolium salts (thioimidates). These intermediates serve as potent electrophiles, enabling the rapid synthesis of 2-imino-thiazolidines and 2-substituted thiazolines via nucleophilic displacement.

This guide details the robust synthesis of thiazoline derivatives via the S-activation pathway , providing validated protocols for generating high-purity scaffolds used in antimicrobial and anticancer drug discovery.

Mechanistic Principles & Reaction Design

The Thione Activation Strategy

The core challenge in functionalizing 3-benzyl-1,3-thiazolidine-2-thione is overcoming the thermodynamic stability of the cyclic dithiocarbamate system. Direct nucleophilic attack at the C-2 carbon is sluggish. The solution is S-activation :

  • Soft-Soft Interaction: The exocyclic thione sulfur is a soft nucleophile. Reacting it with a soft electrophile (e.g., Methyl Iodide, Benzyl Bromide) results in rapid, exclusive S-alkylation.

  • Formation of the Thioimidate: This converts the neutral thione into a cationic 2-(alkylthio)-4,5-dihydrothiazolium salt .

  • Leaving Group Activation: The -SMe group in the resulting salt is an excellent leaving group (methanethiol equivalent), rendering the C-2 position highly electrophilic and susceptible to attack by amines or active methylenes.

Pathway Visualization

The following diagram illustrates the activation and displacement workflow.

ThiazolineSynthesis SM 3-Benzyl-1,3-thiazolidine-2-thione (Starting Material) Intermediate 2-(Alkylthio)-thiazolinium Salt (Activated Thioimidate) SM->Intermediate S-Alkylation (Reflux/Acetone) Reagent1 Alkyl Halide (e.g., MeI) Reagent1->Intermediate Product 2-Imino-3-benzylthiazolidine (Target Scaffold) Intermediate->Product Nucleophilic Displacement (Base/Reflux) SideProduct Thiazolidinone (Hydrolysis Product) Intermediate->SideProduct Hydrolysis (Aq. Acid/Base) Reagent2 Primary Amine (R-NH2) Reagent2->Product

Figure 1: Reaction pathway for the conversion of thiazolidine-2-thione to 2-imino-thiazoline derivatives via S-alkylation activation.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)-3-benzyl-4,5-dihydrothiazolium Iodide

Objective: To activate the thione precursor by converting it into a reactive thioimidate salt.

Reagents & Materials:

  • Precursor: 3-Benzyl-1,3-thiazolidine-2-thione (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 – 1.5 equiv)

  • Solvent: Acetone (Anhydrous) or Ethanol

  • Workup: Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzyl-1,3-thiazolidine-2-thione (e.g., 10 mmol) in anhydrous acetone (20 mL). Ensure complete solvation; the solution is typically pale yellow.

  • Alkylation: Add Methyl Iodide (12-15 mmol) dropwise to the stirring solution at room temperature.

    • Caution: MeI is a potential carcinogen. Perform this step in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 40-50°C) for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (high R_f) should disappear, replaced by a baseline spot (salt).

  • Precipitation: Cool the reaction mixture to room temperature. Often, the thiazolinium salt will crystallize spontaneously. If not, add cold diethyl ether (30 mL) slowly to induce precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold ether (2 x 10 mL) to remove unreacted MeI and impurities.

  • Drying: Dry the solid in a vacuum desiccator.

    • Yield Expectation: 85–95%

    • Appearance: White to off-white crystalline solid.

Critical Quality Attribute (CQA): The formation of the salt is confirmed by the appearance of a sharp singlet (S-Me) at approx. δ 2.6–2.8 ppm in 1H NMR (DMSO-d6).

Protocol B: Synthesis of 2-Imino-3-benzylthiazolidine Derivatives

Objective: To synthesize the target thiazoline-like scaffold (cyclic guanidine mimetic) by displacing the methylthio group with an amine.

Reagents:

  • Substrate: 2-(Methylthio)-3-benzyl-4,5-dihydrothiazolium Iodide (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (e.g., Aniline, Benzylamine, Morpholine) (1.1 equiv)

  • Base: Triethylamine (Et3N) or Pyridine (1.2 equiv) - Essential to neutralize the HI generated.

  • Solvent: Ethanol or Isopropanol.

Step-by-Step Methodology:

  • Preparation: Suspend the thiazolinium salt (5 mmol) in Ethanol (15 mL).

  • Nucleophile Addition: Add the target amine (5.5 mmol) followed by Triethylamine (6 mmol). The mixture typically turns clear as the salt reacts and the free base forms.

  • Displacement Reaction: Reflux the mixture for 6–12 hours.

    • Note: Evolution of methanethiol (MeSH) gas (rotten cabbage odor) indicates the reaction is proceeding. Use a scrubber (bleach trap) connected to the condenser outlet.

  • Monitoring: Monitor by TLC. The baseline salt spot will disappear, and a new, less polar spot (the imine) will appear.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in Dichloromethane (DCM).

    • Wash with water (2 x 10 mL) to remove triethylammonium iodide salts.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

Data Analysis & Characterization

To validate the synthesis, compare the spectral signatures of the Thione (Starting Material) vs. the Thioimidate (Intermediate) vs. the Imino-thiazolidine (Product).

Feature3-Benzyl-1,3-thiazolidine-2-thione2-(Methylthio)-thiazolinium Salt2-Imino-3-benzylthiazolidine
IR Spectrum Strong C=S stretch (~1050-1200 cm⁻¹)Absence of C=S; C=N stretch (~1580 cm⁻¹)Strong C=N stretch (~1610-1640 cm⁻¹)
1H NMR (S-Me) AbsentSinglet (~2.6-2.8 ppm)Absent (Displaced)
1H NMR (N-CH2) Benzylic protons ~5.0 ppmDeshielded Benzylic protons (>5.2 ppm)Benzylic protons shift upfield slightly
Solubility Soluble in organic solvents (DCM, EtOAc)Soluble in water/DMSO; Insoluble in EtherSoluble in organic solvents

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Alkylation: If the thione remains after reflux in Protocol A, add 0.5 equiv more MeI and extend time. Ensure the solvent is anhydrous; water can hydrolyze the salt to a thiazolidinone.

  • Hydrolysis Side Reaction: If the final product shows a carbonyl peak (~1680 cm⁻¹) in IR, the intermediate hydrolyzed to 3-benzyl-1,3-thiazolidin-2-one . This occurs if moisture enters Protocol B. Use dry ethanol and keep the system closed.

  • Odor Control: The release of methanethiol in Protocol B is significant. Perform reactions in a well-ventilated hood and quench glassware in a bleach bath immediately after use to oxidize residual thiols.

Structural Validation (Self-Check)
  • Check: Does the product have a mass M+1 corresponding to the Amine + Thiazolidine core - NH3?

  • Logic: The reaction is a substitution. Mass = (Salt Cation - SMe) + (Amine - H).

  • Verification: If the mass is M+16 higher than expected, check for oxidation (sulfoxide) or hydrolysis (carbonyl).

References

  • Synthesis of Thiazoline Derivatives

    • Source: Organic Chemistry Portal.[2] "Synthesis of 1,3-thiazolidine-2-thiones and derivatives."

    • URL:[Link]

  • Reactivity of Thiazolidine-2-thiones (S-Alkylation)

    • Source: Wei, H., et al. (2021).
    • URL:[Link]

  • Biological Activity of Thiazolidine Derivatives

    • Source: Chohan, Z. H., et al. (2019). "Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae." Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • Thiazolidinone and Thione Chemistry

    • Source: PubChem Compound Summary for 3-Benzyl-1,3-thiazolidine-2,4-dione (Rel
    • URL:[Link]

Sources

Application Note: Rapid and Efficient Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione via Microwave-Assisted Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, while simultaneously improving yields and promoting greener chemistry practices. We provide a comprehensive, step-by-step protocol, an in-depth discussion of the reaction mechanism, and expected analytical data for product validation, empowering researchers to reliably synthesize this valuable compound.

Introduction: The Significance of Thiazolidine-2-thiones and the Advent of Microwave Synthesis

The 1,3-thiazolidine-2-thione core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of compounds with diverse biological activities. These activities include, but are not limited to, potential xanthine oxidase inhibitors for the treatment of hyperuricemia, and agents targeting the type III secretion system in pathogenic bacteria.[1][2] The N-benzyl substitution, in particular, can modulate the lipophilicity and steric profile of the molecule, often enhancing its interaction with biological targets.

Traditional methods for the synthesis of these heterocycles often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these limitations.[3][4] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture by directly interacting with polar molecules, leading to a dramatic acceleration of reaction rates.[3] This often results in higher yields, improved product purity, and a significant reduction in side-product formation.[4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[3]

This application note presents a validated, microwave-assisted protocol for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione from readily available starting materials, offering a time- and resource-efficient alternative to conventional synthetic routes.

Reaction Principle and Mechanism

The synthesis proceeds via a base-mediated cyclization of N-benzylaminoethanol with carbon disulfide. The reaction mechanism can be described in three key stages, as illustrated below. The use of microwave irradiation significantly accelerates each of these steps.

  • Nucleophilic Attack and Dithiocarbamate Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of N-benzylaminoethanol on the electrophilic carbon atom of carbon disulfide. This step is facilitated by a base, such as triethylamine (Et₃N), which deprotonates the amine, increasing its nucleophilicity. This results in the formation of a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the dithiocarbamate intermediate then acts as a nucleophile, attacking the thiocarbonyl carbon in an intramolecular fashion. This step is the key ring-closing reaction that forms the five-membered thiazolidine ring.

  • Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to yield the stable 3-Benzyl-1,3-thiazolidine-2-thione product.

Reaction Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine N-benzylaminoethanol, triethylamine, and DMSO in a microwave reaction vessel B Add carbon disulfide A->B C Seal the vessel and place in microwave reactor B->C D Irradiate at 100°C for 15-20 minutes C->D E Cool the reaction mixture D->E F Pour into water and extract with ethyl acetate E->F G Dry organic layer, concentrate, and purify by column chromatography F->G H Characterize the product by NMR, IR, and MS G->H

Caption: Experimental workflow for the microwave-assisted synthesis of 3-Benzyl-1,3-thiazolidine-2-thione.

Detailed Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
N-Benzylaminoethanol≥98% purity
Carbon disulfide (CS₂)≥99% purity
Triethylamine (Et₃N)≥99%, distilled
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.5%
Ethyl acetateACS grade
HexaneACS grade
Magnesium sulfate (MgSO₄)Anhydrous
Silica gel60 Å, 230-400 mesh
Microwave SynthesizerCapable of controlled temperature and pressure
Microwave reaction vessels10 mL, with appropriate caps and septa
Standard laboratory glassware-
Rotary evaporator-
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Safety Precautions:

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Microwave synthesis should be carried out using dedicated equipment designed for chemical reactions. Do not use a domestic microwave oven.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-benzylaminoethanol (1.0 mmol, 151.2 mg).

  • Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) followed by triethylamine (2.5 mmol, 0.35 mL). Stir the mixture for 1 minute at room temperature.

  • Addition of Carbon Disulfide: Carefully add carbon disulfide (3.0 mmol, 0.18 mL) to the reaction mixture.

  • Microwave Irradiation: Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 15-20 minutes. The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-Benzyl-1,3-thiazolidine-2-thione as a solid.

Expected Results and Characterization

The microwave-assisted synthesis of 3-Benzyl-1,3-thiazolidine-2-thione is expected to proceed with high efficiency, yielding the desired product in a significantly reduced timeframe compared to conventional heating methods.

ParameterExpected Value
Yield > 85%
Reaction Time 15-20 minutes
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ: 7.25-7.40 (m, 5H, Ar-H), 4.95 (s, 2H, N-CH₂-Ph), 3.80 (t, 2H, N-CH₂-CH₂-S), 3.20 (t, 2H, N-CH₂-CH₂-S).
¹³C NMR (100 MHz, CDCl₃) δ: 202.0 (C=S), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 55.0 (N-CH₂-Ph), 52.0 (N-CH₂-CH₂-S), 30.0 (N-CH₂-CH₂-S).
FT-IR (KBr) ν_max (cm⁻¹): 3050-2900 (C-H), 1495, 1450 (C=C aromatic), 1240 (C=S).
MS (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₂NS₂: 210.04; found 210.1.

Note: The spectral data provided are expected values based on the analysis of similar structures and may vary slightly based on the specific instrumentation and conditions used.[5][6][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product - Incomplete reaction- Impure reagents- Incorrect microwave parameters- Increase reaction time in 5-minute increments.- Ensure all reagents are of high purity and solvents are anhydrous.- Verify the temperature and power settings on the microwave synthesizer.
Formation of side products - Overheating- Presence of water- Reduce the reaction temperature slightly (e.g., to 90°C).- Ensure all glassware and reagents are thoroughly dried.
Difficulty in purification - Co-elution of impurities- Adjust the solvent system for column chromatography (e.g., use a shallower gradient).- Consider recrystallization as an alternative or additional purification step.

Conclusion

The microwave-assisted synthesis of 3-Benzyl-1,3-thiazolidine-2-thione offers a superior alternative to traditional synthetic methods. This protocol provides a rapid, efficient, and high-yielding route to this valuable heterocyclic compound, aligning with the principles of green chemistry. The detailed procedure and mechanistic insights provided herein are intended to enable researchers to confidently and reproducibly synthesize this and related compounds, thereby accelerating research and development in medicinal chemistry and beyond.

Mechanism Diagram

G R1 N-Benzylaminoethanol I1 Dithiocarbamate Intermediate R1->I1 + CS₂ / Et₃N R2 Carbon Disulfide (CS₂) Base Et₃N I2 Tetrahedral Intermediate I1->I2 Intramolecular Cyclization P 3-Benzyl-1,3-thiazolidine-2-thione I2->P - H₂O Water H₂O

Caption: Simplified reaction mechanism for the formation of 3-Benzyl-1,3-thiazolidine-2-thione.

References

  • García-García, A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8616-8628. Available from: [Link]

  • de la Hoz, A., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances, 13(48), 33833-33847. Available from: [Link]

  • Patel, K., et al. (2022). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of the Indian Chemical Society, 99(6), 100494.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Available from: [Link]

  • Geetha, B., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(3), 1063-1071. Available from: [Link]

  • Pinheiro, D. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorganic & Organic Chemistry, 1(4). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Available from: [Link]

  • Laxmi, S. V., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 9(1), 64. Available from: [Link]

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 123-128.
  • ResearchGate. (n.d.). Mechanism for the formation of thiazolidine-2-thiones. Available from: [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines. (n.d.). Matilda. Available from: [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-10.
  • Cui, Z., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(18), 115021.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve your product yield based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues encountered during the synthesis of 3-Benzyl-1,3-thiazolidine-2-thione. The typical synthesis involves the reaction of N-benzylethanolamine with carbon disulfide in the presence of a base.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired 3-Benzyl-1,3-thiazolidine-2-thione. What are the likely causes and how can I fix this?

Answer: Low or no yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or the work-up procedure. Let's break down the potential causes and solutions.

Potential Cause A: Inefficient Dithiocarbamate Formation

  • Scientific Rationale: The first step of the reaction is the formation of a dithiocarbamate salt intermediate. This is a nucleophilic addition of the secondary amine (N-benzylethanolamine) to carbon disulfide (CS₂). This step is base-catalyzed; the base deprotonates the hydroxyl group of the ethanolamine, which is crucial for the subsequent cyclization. An inadequate or inappropriate base will stall the reaction at the outset.

  • Recommended Solutions:

    • Base Selection & Stoichiometry: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are highly effective. Ensure you are using at least one molar equivalent of the base relative to the N-benzylethanolamine. Some protocols suggest a slight excess (1.1 equivalents) to drive the reaction forward.[1][2]

    • Reagent Purity: Ensure your N-benzylethanolamine is pure and free of primary amine contaminants. The carbon disulfide should be fresh, as it can degrade over time.

    • Solvent System: The reaction is often performed in a protic solvent like ethanol or a biphasic system like water/ethanol to ensure all reagents are sufficiently solubilized.[1][2]

Potential Cause B: Failure of Intramolecular Cyclization

  • Scientific Rationale: After the dithiocarbamate forms, the reaction requires an intramolecular nucleophilic substitution (Sₙ2) to form the five-membered ring. The alkoxide, formed by the deprotonation of the hydroxyl group, attacks the carbon of the dithiocarbamate, displacing one of the sulfur atoms as a leaving group. If this cyclization fails, the intermediate will decompose upon acidic work-up, leading to low yield.

  • Recommended Solutions:

    • Temperature Control: This cyclization step is often the rate-limiting step and requires thermal energy. If the reaction is run at too low a temperature, the cyclization will be slow or incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product. A moderate temperature, typically refluxing in ethanol (around 78-80 °C), is often optimal.[1][3]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC).[1] An incomplete reaction is a common source of low yield.

Potential Cause C: Product Loss During Work-up and Purification

  • Scientific Rationale: The work-up procedure is critical for isolating the final product. 3-Benzyl-1,3-thiazolidine-2-thione is a neutral organic compound. The work-up typically involves neutralizing the basic reaction mixture and extracting the product into an organic solvent. Improper pH adjustment or choice of extraction solvent can lead to significant product loss.

  • Recommended Solutions:

    • Acidification: After the reaction is complete, the mixture is typically cooled and then acidified (e.g., with 15% HCl) to precipitate the product.[4] Ensure the pH is brought to neutral or slightly acidic to fully protonate any remaining salts and precipitate the neutral organic product.

    • Extraction: If the product does not precipitate, it must be extracted. Use a suitable organic solvent like ethyl acetate or dichloromethane.[1][4] Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

    • Purification: Recrystallization from ethanol is a common and effective method for purifying the final product.[2][4] If the product is an oil or refuses to crystallize, column chromatography on silica gel may be necessary.[5]

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G Start Low Product Yield CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents Is everything correct? CheckConditions Analyze Reaction Conditions Start->CheckConditions Reagents OK? CheckWorkup Review Work-up & Purification Start->CheckWorkup Conditions OK? Sol_Reagents Solution: - Use fresh, pure reagents. - Confirm molar ratios (esp. base). CheckReagents->Sol_Reagents Sol_Temp Solution: - Optimize temperature (reflux). - Monitor via TLC for completion time. CheckConditions->Sol_Temp Sol_Base Solution: - Use strong base (KOH/NaOH). - Ensure proper solvent for solubility. CheckConditions->Sol_Base Sol_Workup Solution: - Check pH during acidification. - Use appropriate extraction solvent. - Consider chromatography if recrystallization fails. CheckWorkup->Sol_Workup

Caption: A step-by-step workflow for troubleshooting low yield.

Issue 2: Product is Impure or Oily

Question: I have isolated a product, but it is an oil instead of a solid, or my NMR spectrum shows significant impurities. What should I do?

Answer: An oily product or the presence of impurities often indicates incomplete reaction or the formation of side products.

  • Scientific Rationale: If the intramolecular cyclization is not complete, the dithiocarbamate intermediate may persist. Upon work-up, this can lead to a mixture of starting materials and product, which can be difficult to crystallize. Side reactions, such as the formation of symmetrical thioureas, can also occur if there are contaminants or if the reaction is run for too long at high temperatures.

  • Recommended Solutions:

    • Monitor the Reaction: Use TLC to track the consumption of the starting material (N-benzylethanolamine) and the appearance of the product spot. This ensures you stop the reaction at the optimal time.

    • Purification Strategy:

      • Recrystallization: Attempt recrystallization from various solvents. Ethanol is a good first choice.[2][4] If that fails, try isopropanol or a hexane/ethyl acetate mixture.

      • Column Chromatography: This is the most robust method for separating the desired product from impurities. A gradient of ethyl acetate in petroleum ether or hexane is typically effective for compounds of this polarity.[5]

    • Re-evaluate Reaction Conditions: If significant impurities are consistently observed, revisit the reaction temperature and time. A lower temperature for a longer duration may favor the desired product over side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis of 1,3-thiazolidine-2-thiones from β-amino alcohols and carbon disulfide proceeds via a two-step mechanism. First, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CS₂ to form a dithiocarbamate intermediate. Second, under basic conditions, the hydroxyl group is deprotonated to an alkoxide, which then performs an intramolecular Sₙ2 attack, cyclizing to form the five-membered thiazolidine-2-thione ring.[6]

G Reactants N-Benzylethanolamine + CS₂ Base + KOH Reactants->Base Step 1 Intermediate Dithiocarbamate Intermediate (Potassium Salt) Base->Intermediate Nucleophilic Addition Product 3-Benzyl-1,3-thiazolidine-2-thione Intermediate->Product Step 2: Intramolecular Cyclization (Heat)

Caption: The two-step reaction mechanism for the synthesis.

Q2: Can I use other starting materials?

A2: Yes, various synthetic routes exist. A common alternative is the reaction of benzylamine, carbon disulfide, and a 1,2-dihaloethane. Multicomponent reactions involving a primary amine, CS₂, and other reagents like nitroepoxides or γ-bromocrotonates have also been reported to give good yields under mild conditions.[7][8] The choice of route depends on the availability of starting materials and the desired substitution pattern on the thiazolidine ring.

Q3: What are the optimal reaction conditions?

A3: While optimization is specific to each lab's setup, a reliable starting point based on literature reports is summarized below.[1][2][3][4]

ParameterRecommended ConditionRationale
Solvent Ethanol or Ethanol/WaterGood solubility for reagents and intermediates.
Base KOH or NaOH (1.1 eq)Strong base is required to drive the reaction.
Temperature 50-80 °C (Reflux)Provides activation energy for cyclization without causing degradation.
Reaction Time 4-16 hoursTypically sufficient for completion; should be monitored by TLC.
Work-up Acidification & ExtractionStandard procedure to isolate the neutral organic product.

Q4: How do I confirm the structure of my final product?

A4: The structure of 3-Benzyl-1,3-thiazolidine-2-thione should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms. You should expect to see signals corresponding to the benzyl group protons and the two methylene groups of the thiazolidine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (209.33 g/mol ).[9]

  • Infrared (IR) Spectroscopy: Look for the characteristic C=S (thione) stretching frequency, typically around 1200-1050 cm⁻¹.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Standard Experimental Protocol

This protocol is a generalized procedure based on common literature methods.[1][2][4]

  • Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add N-benzylethanolamine (10.0 mmol) and ethanol (40 mL).

  • Base Addition: Add potassium hydroxide (KOH, 11.0 mmol) to the solution and stir until it is completely dissolved. The solution may warm slightly.

  • CS₂ Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (CS₂, 12.0 mmol) dropwise over 15 minutes. A yellowish precipitate (the dithiocarbamate salt) may form.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80°C). Maintain the reflux for 5-8 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add 50 mL of water and acidify the mixture to pH ~6-7 with 15% HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from hot ethanol to yield pure 3-Benzyl-1,3-thiazolidine-2-thione as a crystalline solid.

References
  • Halimehjani, A. Z., et al. (2013). Rapid, one-pot, three-component synthesis of thiazolidine-2-thiones using nitroepoxide, primary amine and carbon disulfide. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. Available at: [Link]

  • Bradsher, C. K., & Lo, Y. S. (1954). Synthesis of N-substituted 2,4-thiazolidinediones. Journal of the American Chemical Society. As cited in Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. Available at: [Link]

  • Jiang, B., et al. (2010). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones. ResearchGate. Available at: [Link]

  • Mendoza, A., et al. (2007). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. Request PDF. Available at: [Link]

  • Foumeshi, M. K., et al. (2021). A multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates provides thiazolidine-2-thiones. Synthesis. Available at: [Link]

  • Fun, H. K., & Halli, M. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Ertan, R., et al. (1991). Synthesis of 1,3,5-thiadiazinane thione derivatives. As cited in 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione - PMC. Available at: [Link]

  • Al-Obaidi, A. M., & Al-Janabi, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Cunico, W., et al. (2007). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. Request PDF. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available at: [Link]

  • Tang, R., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 3-Benzyl-1,3-thiazolidine-2,4-dione. PubChem. Retrieved February 12, 2026, from [Link]

  • Reddy, T. S., et al. (2016). Synthesis and characterization of 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Liberman, L. A., et al. (1953). Reaction mechanism for obtaining thiazolidine-2,4-dione. As cited in Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Available at: [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]

  • Sharma, A., et al. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 -THIAZOLIDIONE. International Journal of Novel Research and Development. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal Chemistry. Available at: [Link]

  • Geurink, P. P., et al. (2010). Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry. Available at: [Link]

  • Morales-Nava, R., et al. (2011). Mechanism for the formation of thiazolidine-2-thiones. ResearchGate. Available at: [Link]

  • Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BENZYL-1,3-THIAZOLIDINE-2-THIONE. Matrix Fine Chemicals. Retrieved February 12, 2026, from [Link]

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Technical Support Center: Purification of 3-Benzyl-1,3-thiazolidine-2-thione by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Benzyl-1,3-thiazolidine-2-thione via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent system. This document is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies, ensuring both scientific integrity and practical success in the laboratory.

Compound Profile: 3-Benzyl-1,3-thiazolidine-2-thione

PropertyValueSource
Chemical Formula C₁₀H₁₁NS₂[1]
Molecular Weight 209.33 g/mol [1]
CAS Number 3484-99-9[1]
Appearance (Typically a solid at room temperature)General Knowledge

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select the ideal solvent for recrystallizing 3-Benzyl-1,3-thiazolidine-2-thione?

Answer: The perfect recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble or highly soluble in the solvent at all temperatures.

Recommended Solvent Screening Protocol:

  • Start Small: Place approximately 20-30 mg of your crude 3-Benzyl-1,3-thiazolidine-2-thione into separate test tubes.

  • Test Solvents: Add a small amount (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Common starting solvents for thiazolidinone derivatives include ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.[2][3][4]

  • Observe Solubility:

    • Insoluble at Room Temp: If the compound does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a promising candidate.

    • Soluble at Room Temp: If the compound dissolves immediately at room temperature, the solvent is unsuitable on its own but might be used as the "soluble solvent" in a mixed-solvent system.

  • Cooling and Crystallization: If the compound dissolved when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will yield a high recovery of pure crystals.[5]

  • Mixed Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimum amount of a "soluble" solvent (e.g., ethanol, dichloromethane) at its boiling point, then add a "less-soluble" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[2]

Expert Insight: Based on protocols for similar thiazolidinone structures, ethanol is an excellent starting point for solvent screening.[3][4] For less polar impurities, a hexane/ethyl acetate or DCM/hexane system might be effective.[6][7]

Q2: I've followed the protocol, but no crystals are forming upon cooling. What should I do?

Answer: The failure of crystals to form from a cooled solution is a common issue, often due to supersaturation or using an excessive amount of solvent.[5][8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][8]

    • Seeding: If you have a small crystal of pure 3-Benzyl-1,3-thiazolidine-2-thione, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.[5]

  • Reduce Solvent Volume: This is the most common reason for crystallization failure.[8] Gently heat the solution to boil off some of the solvent. Continue to remove solvent until the solution appears slightly cloudy at the boiling point, indicating saturation. Then, allow it to cool again. A rotary evaporator can also be used for more controlled solvent removal.[8][9]

  • Cool Further: If crystals haven't formed at room temperature or in an ice bath, try a colder bath (e.g., dry ice/acetone) for a short period. Be cautious, as very rapid cooling can sometimes cause the compound to "crash out" as a less pure powder or oil.[8]

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound precipitates as a liquid phase because the temperature of the solution is above the melting point of the solid. Impurities can depress the melting point, making this more likely.[9] An oil rarely solidifies into pure crystals.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the more "soluble" solvent).[9] The goal is to lower the saturation temperature of the solution to below the compound's melting point.

  • Slow Down Cooling: Oiling out is often caused by cooling the solution too quickly. After re-dissolving, allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop.[8][9]

  • Lower the Initial Temperature: If possible, try to dissolve the compound at a temperature below its melting point by using a larger volume of solvent, then concentrate the solution slowly to induce crystallization.

  • Consider Chromatography: If oiling out persists, it may indicate significant impurities. Purifying the crude material by column chromatography before recrystallization can be an effective strategy.[8][10]

Q4: My recrystallization resulted in a very low yield. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

Strategies to Maximize Yield:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can dramatically reduce recovery.[5][9]

  • Thorough Cooling: Cool the solution in an ice-water bath for at least 15-20 minutes before filtration to maximize precipitation.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your product.[5]

  • Second Crop: Concentrate the mother liquor (the filtrate) by boiling off a portion of the solvent and re-cooling. This may yield a second, though likely less pure, crop of crystals.

Q5: My final product is colored, but the pure compound should be colorless/white. What happened?

Answer: The presence of color indicates colored impurities that co-crystallized with your product.

Decolorization Protocol:

  • Redissolve: Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Then, perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to yield pure, colorless crystals.[9]

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Troubleshooting Workflow for Recrystallization start Start: Dissolve Crude Solid in Min. Hot Solvent cool_solution Cool Solution Slowly start->cool_solution oiling_out Does Compound 'Oil Out'? cool_solution->oiling_out crystals_form Do Crystals Form? filter_wash_dry Filter, Wash (Ice-Cold Solvent), and Dry Crystals crystals_form->filter_wash_dry Yes no_crystals_actions Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal crystals_form->no_crystals_actions No oiling_out->crystals_form No oil_actions Re-heat to Dissolve Oil 1. Add More Solvent 2. Cool VERY Slowly oiling_out->oil_actions Yes end_success Pure Product Obtained filter_wash_dry->end_success still_no_crystals Still No Crystals? no_crystals_actions->still_no_crystals still_no_crystals->filter_wash_dry No, Crystals Formed reduce_solvent Reduce Solvent Volume (Boil off excess) & Re-cool still_no_crystals->reduce_solvent Yes reduce_solvent->cool_solution reassess_solvent Re-evaluate Solvent System or Consider Chromatography reduce_solvent->reassess_solvent If Fails oil_actions->cool_solution

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2788476, 3-Benzyl-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL Lab Manual. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-BENZYL-1,3-THIAZOLIDINE-2-THIONE | CAS 3484-99-9. Retrieved from [Link]

  • Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Patel, N. B., et al. (2020).
  • Fun, H.-K., et al. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Al-Obaidi, A. M. H., & Hussein, H. J. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Fun, H.-K., et al. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]

  • Ali, A. A., et al. (2018). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Romero-Ortega, M., et al. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Revista de la Sociedad Química de México. Retrieved from [Link]

  • Gzella, A., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. Retrieved from [Link]

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Technical Support Center: CS2 Removal in Thiazolidine-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CS2-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Topic: Safe removal and quenching of unreacted Carbon Disulfide (CS2)

⚠️ CRITICAL SAFETY BRIEFING

Read Before Proceeding: Carbon Disulfide (CS2) is not just a solvent; it is a neurotoxic , highly volatile , and extremely flammable hazard.

  • Flash Point: -30°C (-22°F). It can ignite from contact with a hot steam pipe or a warm lightbulb.[1]

  • Autoignition Temperature: 90°C (194°F).

  • Static Hazard: Flowing CS2 generates static electricity. Glassware must be grounded or operations performed slowly to prevent discharge.

  • Toxicity: Potent neurotoxin. All work must be performed in a high-efficiency fume hood.

The "Standard" Protocol: Physical Removal (Distillation)

For the bulk removal of excess CS2 from reaction mixtures.

The Logic: CS2 has a boiling point of 46°C, while Thiazolidine-2-thiones are typically solids with melting points >100°C. Physical separation via controlled evaporation is the primary method, but it requires a dedicated cold trap system to prevent CS2 from entering the vacuum pump or venting into the atmosphere.

Step-by-Step Workflow
  • Quench the Reaction (Base/Acid):

    • Most thiazolidine-2-thione syntheses occur in basic media (KOH/NaOH).

    • Action: Cool the reaction mixture to 0°C.

    • Action: Neutralize if necessary (depending on your specific protocol), but note that CS2 is stable in mild acid.

  • Setup Rotary Evaporator:

    • Bath Temperature: Set to 30°C maximum . (Do not exceed 40°C due to autoignition risks).

    • Condenser: Use dry ice/acetone or a cryo-chiller set to -20°C or lower. Water condensers are often insufficient for CS2 capture.

    • The Trap (Critical): Place a secondary cold trap (Dewar with dry ice/acetone) between the rotovap and the vacuum source.

  • Evaporation:

    • Apply vacuum slowly to prevent bumping.

    • Distill the CS2 into the receiving flask.

    • Stop point: When the volume stabilizes and a solid precipitate (your product) begins to dominate.

  • Post-Evaporation Wash:

    • The solid residue likely still contains trapped CS2.

    • Action: Triturate the solid with cold Hexanes or Diethyl Ether (if your product is insoluble in them). CS2 is miscible with these solvents, while thiazolidine-2-thiones are generally polar and insoluble.

    • Filter the solid.

📊 Data: Solubility Profile for Separation
SolventCS2 SolubilityThiazolidine-2-thione SolubilityResult
Water Immiscible (~0.2 g/100mL)Low/Moderate (forms suspension)Phase Separation
Ethanol MiscibleSolubleNo Separation
Hexanes MiscibleInsoluble Excellent Wash
Diethyl Ether MiscibleLow/InsolubleGood Wash

The "Chemical" Protocol: Oxidative Destruction (Waste Only)

For neutralizing the collected CS2 waste in the cold trap. Do NOT use this directly on your product.

The Logic: You cannot simply pour the CS2 collected in the trap down the drain. You must chemically destroy it. We use Sodium Hypochlorite (Bleach) to oxidize CS2 into carbonate and sulfate.

Warning: Do not add bleach to the reaction mixture containing Thiazolidine-2-thione. The bleach will attack the thiocarbonyl (C=S) group of your product, converting it to a urea derivative (C=O) or sulfonic acid, destroying your yield.

The "Bleach Kill" Method (For Trap Waste)
  • Preparation:

    • Prepare a 10-15% Sodium Hypochlorite solution (commercial bleach is often sufficient, but check concentration).

    • Add NaOH to ensure pH > 10 (prevents formation of volatile sulfur acids).

  • Execution:

    • Transfer the CS2 waste from the cold trap to a large beaker containing the bleach solution.

    • Stir vigorously. CS2 is immiscible with water; oxidation only happens at the interface.

    • Observation: The reaction is exothermic.[2] Add ice if it gets warm.

  • Verification:

    • Use Starch-Iodide paper . If it turns blue/black, excess oxidant is present (good).

    • Smell Test: The "rotten cabbage" smell should disappear.

  • Disposal:

    • Neutralize the solution with dilute HCl (in a hood, watch for Cl2 gas if over-acidified) and dispose of according to EHS sulfur waste guidelines.

Visualization: Process Decision Matrix

CS2_Removal Start Reaction Complete (Contains Excess CS2) IsProductSolid Is Product a Solid? Start->IsProductSolid Rotovap Rotary Evaporation (Bath < 30°C, Dry Ice Trap) IsProductSolid->Rotovap Yes Extraction Liquid-Liquid Extraction (Wash with Water/Brine) IsProductSolid->Extraction No Trituration Triturate Residue with Cold Hexanes Rotovap->Trituration TrapWaste CS2 in Cold Trap Rotovap->TrapWaste Distillate Filtration Filter Solid Product Trituration->Filtration NitrogenPurge Nitrogen Sparge (Into Bleach Trap) Extraction->NitrogenPurge NitrogenPurge->TrapWaste Vapor BleachKill Oxidative Quench (NaOCl + NaOH) TrapWaste->BleachKill Disposal Chemical Waste Disposal BleachKill->Disposal

Figure 1: Decision matrix for separating CS2 based on product state and safe disposal of the distillate.

Troubleshooting & FAQs

Q: My product has precipitated, but it still smells strongly of sulfur/rotten eggs. How do I fix this? A: The CS2 is likely trapped in the crystal lattice or adsorbed onto the surface.

  • Do not dry in an oven immediately. Heating CS2-laden crystals can cause a fire/explosion in the oven.

  • Protocol: Perform a "displacement wash." Wash the filter cake with cold hexanes or pentane. These non-polar solvents dissolve CS2 very well but will not dissolve your polar thione product.

  • Vacuum Dry: Dry the solid in a vacuum desiccator (no heat) for 24 hours.

Q: Can I just quench the whole reaction mix with bleach to get rid of the CS2? A: NO. Thiazolidine-2-thiones contain a C=S bond. Sodium hypochlorite is a strong oxidant and will attack your product, converting the thione (C=S) to a ketone (C=O) or other oxidized byproducts (sulfines/sulfenes). Only use bleach on the waste stream after you have separated your product.

Q: I don't have a rotovap. Can I distill it off on the bench? A: This is highly discouraged due to the flash point (-30°C). If you absolutely must:

  • Use a steam bath or oil bath (NO open flames, NO hot plates with spark relays).

  • Ensure the receiving flask is buried in dry ice.

  • Ground all glassware with copper wire to prevent static discharge.

  • Better alternative: Use a nitrogen sparge. Bubble nitrogen through the reaction mixture and vent the exhaust through a tube directly into a bleach trap. This strips the CS2 out without heating.

Q: The reaction turned into a thick emulsion during extraction. What now? A: CS2 has a high density (1.26 g/mL) and can form stubborn emulsions with water and surfactants (which your product might act as).

  • Fix: Filter the emulsion through a pad of Celite. This often breaks the physical stabilization.

  • Fix: Add brine (saturated NaCl).

  • Fix: If the product is solid, stop extracting. Cool the mixture to induce precipitation and filter the solid directly, then wash the solid with water and hexanes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6348, Carbon Disulfide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Carbon Disulfide: Occupational Safety and Health Guideline. Retrieved from [Link]

  • Levesque, G., et al. (1989). Synthesis of Thiazolidine-2-thiones.[3][4][5][6][7] Journal of Heterocyclic Chemistry. (General reference for stability of thione vs. oxidant).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • University of California, San Diego (UCSD).Standard Operating Procedure: Carbon Disulfide. (Safety protocols for cold trapping and quenching).

Sources

Technical Support Center: Optimizing Amino Alcohol Cyclization with CS₂

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The Problem: The cyclization of 1,2-amino alcohols with carbon disulfide (


) to form oxazolidine-2-thiones is thermodynamically favorable but kinetically deceptive. Low conversion is rarely due to "bad reagents" but rather a failure to overcome the Dithiocarbamate Trap —a stable intermediate salt that precipitates and halts the reaction before ring closure.

Quick Diagnostic Matrix: Use this table to identify your specific failure mode before proceeding to protocols.

ObservationLikely Root CauseImmediate Action
Precipitate forms immediately; reaction stalls.The Dithiocarbamate Trap. The intermediate salt is stable and insoluble in the current solvent.Increase temperature (reflux) or switch to a solvent where the salt is soluble (e.g., DMF, aqueous EtOH).
Low conversion (<40%); SM remains.

Volatility.

(bp 46°C) escaped before reacting.
Use a sealed tube, a cold-finger condenser, or add

in large excess (3-5 equiv).
Product is impure/smells strongly. Incomplete Sulfur Elimination.

is trapped in the mixture.
Ensure vigorous reflux; add a lead(II) acetate paper trap to monitor

evolution.
No reaction; SM recovered quantitatively.Steric Hindrance. The amine is too hindered to attack

.
Switch to Method B (Iodine-Mediated) or use a stronger base (KOH/DMSO).

The Mechanistic Bottleneck (Visualized)

To fix the reaction, you must understand the pathway. The reaction proceeds through a dithiocarbamate intermediate.

The Critical Failure Point: The transition from Node B (Intermediate) to Node C (Product) requires the elimination of


. This is the rate-determining step. If the system lacks sufficient energy (heat) or a driving force (desulfurization), the equilibrium shifts back to the starting materials.

ReactionPathway Start Amino Alcohol + CS2 + Base Inter Dithiocarbamate Salt (The 'Trap') Start->Inter Fast Reversible Inter->Start CS2 Loss TS Cyclization TS (- H2S) Inter->TS Rate Limiting Requires Heat/Activation Product Oxazolidine-2-thione TS->Product Irreversible

Troubleshooting Guides (Q&A Format)

Issue 1: "I have a solid precipitate, but NMR shows it's not the product."

Diagnosis: You have isolated the dithiocarbamate salt. This is common when running the reaction at room temperature or in non-polar solvents (like ether/THF) where the salt is insoluble.

The Fix:

  • Solvent Switch: Move to a solvent system where the salt remains solvated or at least suspended effectively at high temperatures. Ethanol/Water (1:1) or DMF are superior choices.

  • Thermal Activation: This step requires energy to break the C-S bond and form the C-O bond. You must reflux the mixture.

  • The "Desulfurization" Trick: If heat fails, add a desulfurizing agent to drive the equilibrium.

    • Reagent:Di-2-pyridyl thionocarbonate (DPT) or simple Iodine (

      
      ) .
      
    • Mechanism:[1][2][3][4][5][6] Oxidizes the sulfur, making it a better leaving group.

Issue 2: "My yield is 30%, and I smell Carbon Disulfide."

Diagnosis:


 boils at 46°C. If you reflux in ethanol (78°C) without a proper seal, the 

evaporates before the slow cyclization step occurs.

The Fix:

  • Stoichiometry: Increase

    
     to 3.0 - 5.0 equivalents .
    
  • Apparatus: Use a sealed pressure tube behind a blast shield. This allows you to heat to 80-90°C without losing reagent.

  • Addition Order: Add

    
    last, to a cooled solution (0°C), seal the vessel, then heat.
    
Issue 3: "The reaction is messy with many side products."

Diagnosis: Competitive formation of thioureas (dimerization) or polymerization. This happens when the concentration is too high or the base is too strong.

The Fix:

  • Dilution: Run the reaction at 0.1 M concentration. High concentration favors intermolecular reactions (dimerization) over the desired intramolecular cyclization.

  • Base Selection: Switch from NaOH/KOH to

    
      or 
    
    
    
    . Milder bases reduce side reactions.

Validated Protocols

Protocol A: The "Green" Aqueous Method (Standard)

Best for: Simple, unhindered amino alcohols (e.g., ethanolamine, valinol).

  • Setup: 100 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • Amino Alcohol (10 mmol)

    • KOH (20 mmol, 2.0 equiv) dissolved in Water (10 mL)

    • Ethanol (10 mL)

  • Procedure:

    • Mix amino alcohol and KOH solution at 0°C.

    • Add

      
       (30 mmol, 3.0 equiv)  dropwise. Caution: Exothermic.
      
    • Crucial Step: Stir at 0°C for 30 mins (forms the dithiocarbamate).

    • Heat to Reflux (80°C) for 4–8 hours. Monitor

      
       evolution (rotten egg smell indicates progress).
      
    • Cool to RT. Acidify with dilute HCl to pH 3.

  • Workup: The product usually precipitates upon acidification. Filter and wash with cold water.

  • Expected Yield: 75–90%.

Protocol B: Iodine-Mediated Oxidative Cyclization (Advanced)

Best for: Hindered substrates or when Protocol A fails. Mechanism: Iodine oxidizes the intermediate, facilitating cyclization under mild conditions.

  • Setup: 100 mL Flask, Nitrogen atmosphere.

  • Reagents:

    • Amino Alcohol (10 mmol)

    • 
       (50 mmol, 5.0 equiv)
      
    • 
       (30 mmol, 3.0 equiv)
      
    • Iodine (

      
      )  (10 mmol, 1.0 equiv)
      
    • Solvent: THF (50 mL)

  • Procedure:

    • Dissolve amino alcohol and

      
       in THF at 0°C.
      
    • Add

      
       and stir for 1 hour (forms dithiocarbamate).
      
    • Add

      
       solution (in THF) dropwise at 0°C. The dark color should disappear as it reacts.
      
    • Stir at Room Temperature for 2–4 hours.

  • Workup: Quench with aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[2]
    
  • Why this works: The iodine activates the sulfur, turning it into a hyper-leaving group, forcing the oxygen to attack even if it is sterically hindered.

References

  • Fujita, E., Nagao, Y., & Kaneko, K. (1978). "Biosynthesis of natural products. Part 2. Synthesis of oxazolidine-2-thione derivatives." Chemical & Pharmaceutical Bulletin. Link

  • Le Corre, M., et al. (1995). "Synthesis of 2-oxazolidinethiones and 2-thiazolidinethiones from amino alcohols." Journal of Organic Chemistry. Link

  • Wu, X., et al. (2010). "A green synthesis of oxazolidinones and oxazolidinethiones from amino alcohols and CO2/CS2 in water." Green Chemistry. Link

  • Paz, J., et al. (2010). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones and Oxazolidine-2-thiones." Molecules. Link

  • Delaunay, D., et al. (1995). "New synthesis of 2-oxazolidinethiones." Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Comparison of biological activity 3-benzyl-1,3-thiazolidine-2-thione vs 2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-benzyl-1,3-thiazolidine-2-thione versus its 2-one analog. This analysis synthesizes physicochemical properties, structure-activity relationships (SAR), and experimental data to guide selection in drug development.

Executive Summary & Mechanistic Distinction

In medicinal chemistry, the substitution of a carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) is a classic bioisosteric replacement that drastically alters pharmacokinetics and target binding. This guide compares 3-benzyl-1,3-thiazolidine-2-thione (Compound A) with 3-benzyl-1,3-thiazolidine-2-one (Compound B) .

While structurally similar, their biological utility diverges based on the Hard and Soft Acids and Bases (HSAB) theory:

  • The Thione (C=S): A "soft" base. It exhibits superior affinity for "soft" metal ions (e.g., Cu²⁺ in tyrosinase, Au⁺ in chemotherapeutics) and higher lipophilicity, facilitating membrane permeability.

  • The One (C=O): A "hard" base. It forms stronger hydrogen bonds but lacks the metal-chelating potency of the thione. It is often used as a more metabolic stable scaffold in antimicrobial applications where metal coordination is not the primary mechanism.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Feature3-Benzyl-1,3-thiazolidine-2-thione (C=S)3-Benzyl-1,3-thiazolidine-2-one (C=O)
Electronic Character Soft Lewis Base (High polarizability)Hard Lewis Base (High electronegativity)
H-Bond Acceptor WeakStrong
Lipophilicity (LogP) Higher (~2.5 - 3.0)Lower (~1.5 - 2.0)
Metabolic Stability Susceptible to oxidative desulfurizationStable against oxidative hydrolysis
Primary Utility Metalloenzyme Inhibitor (Tyrosinase, XO), Anticancer LigandAntimicrobial, Anti-inflammatory

Biological Activity Analysis

A. Metalloenzyme Inhibition (Tyrosinase & Xanthine Oxidase)

The thione moiety is critical for inhibiting enzymes containing copper or molybdenum cofactors.

  • Mechanism: The exocyclic sulfur atom in the 2-thione acts as a competitive chelator, binding to the binuclear copper active site of tyrosinase or the molybdenum center of Xanthine Oxidase (XO). The 2-one analog fails to coordinate effectively due to the hardness of the oxygen atom.

  • Evidence: Studies on thiazolidine-2-thione derivatives demonstrate potent XO inhibition (IC₅₀ ~3.56 µM), whereas oxygen-containing analogs often show significantly reduced or abolished activity unless compensatory binding groups (e.g., sulfonamides) are added.

B. Anticancer Activity (Gold(I) Complexes)

3-benzyl-1,3-thiazolidine-2-thione is a privileged ligand for Gold(I) phosphine complexes.

  • Experimental Insight: Coordination of the thione to Au(I) stabilizes the metal center, preventing premature reduction while facilitating transport into cancer cells.

  • Data Comparison:

    • Free Ligand (Thione): Moderate to low cytotoxicity (IC₅₀ > 50 µM).

    • Au(I)-Thione Complex: High cytotoxicity against colon cancer (CT26-WT) and breast cancer lines (IC₅₀ < 1.0 µM).

    • 2-One Analog: Rarely used as a monodentate ligand for Gold(I) due to weak Au-O bond strength, resulting in unstable complexes that dissociate before reaching the target.

C. Antimicrobial Efficacy

While thiones dominate metal-dependent targets, the 2-one scaffold finds its niche in general antimicrobial activity, often functioning via non-metal mechanisms (e.g., peptidoglycan synthesis inhibition).

  • Direct Comparison: In a study converting thiones to ones, the 3-benzyl-thiazolidin-2-one exhibited specific antibiotic activity against Gram-positive bacteria, sometimes outperforming the thione precursor in stability-dependent assays.

Data Visualization

Mechanism of Action: Metal Chelation vs. H-Bonding

The following diagram illustrates why the Thione is preferred for metalloenzymes, while the One is preferred for receptor binding pockets requiring H-bonds.

G cluster_0 3-Benzyl-1,3-thiazolidine-2-thione (C=S) cluster_1 3-Benzyl-1,3-thiazolidine-2-one (C=O) Thione Thione (C=S) Soft Base Target_A Metalloenzymes (Tyrosinase Cu2+) Thione->Target_A Chelation One Ketone (C=O) Hard Base Thione->One Oxidative Desulfurization Action_A Strong Coordination (Inhibition) Target_A->Action_A Target_B Allosteric Sites (H-Bond Donors) One->Target_B H-Bonding Action_B Receptor Binding (Antimicrobial) Target_B->Action_B

Caption: Mechanistic divergence driven by the electronic properties of the exocyclic group (S vs O).

Quantitative Performance Summary

Data synthesized from representative literature values (e.g., Wang et al., 2022; Gold complex studies).

Biological AssayMetric2-Thione Derivative2-One DerivativeConclusion
Xanthine Oxidase IC₅₀ (µM)3.56 (High Potency)> 50 (Low Potency)Thione essential for Mo-binding.
Colon Cancer (CT26) IC₅₀ (µM)*0.9 N/A (Unstable Complex)Thione stabilizes Au(I) payload.
Tyrosinase IC₅₀ (µM)1.15 ~16.0 (Kojic Acid ref)Thione mimics substrate/chelates Cu.
Antibacterial (S. aureus) MIC (µg/mL)25 - 5012.5 - 25 One is often more effective/stable.

*Values for Thione refer to its Gold(I) phosphine complex form.

Experimental Protocols

Protocol A: Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione

This protocol utilizes the reaction between an amino alcohol and carbon disulfide, a standard method for generating the cyclic dithiocarbamate core.

  • Reagents: N-benzylaminoethanol (10 mmol), Carbon Disulfide (CS₂, 50 mmol), KOH (50 mmol), Ethanol (50 mL).

  • Procedure:

    • Dissolve KOH in ethanol and cool to 0°C.

    • Add N-benzylaminoethanol dropwise. Stir for 30 mins.

    • Add CS₂ dropwise (Caution: Highly flammable/toxic).

    • Reflux the mixture at 80-90°C for 12–18 hours.

    • Workup: Concentrate the solvent. Pour residue into ice water. The orange/yellow precipitate is the thione.

    • Purification: Recrystallize from ethanol.

  • Validation: IR spectrum should show strong C=S stretch at ~1050 cm⁻¹.

Protocol B: Conversion to 3-Benzyl-1,3-thiazolidine-2-one

A self-validating oxidative desulfurization protocol.

  • Reagents: 3-Benzyl-1,3-thiazolidine-2-thione (1 mmol), Bromoethanol (or Chloroacetic acid for alternative routes), Sodium Ethoxide.

  • Procedure:

    • Dissolve the thione in ethanol containing NaOEt.

    • Add Bromoethanol dropwise.

    • Reflux for 4 hours.[1]

    • Mechanism: The sulfur is alkylated, making it a good leaving group, followed by hydrolysis/rearrangement to the carbonyl.

  • Validation:

    • IR: Disappearance of C=S (~1050 cm⁻¹) and appearance of strong C=O stretch (~1680–1700 cm⁻¹).

    • NMR: Significant upfield shift of the C-2 carbon in ¹³C NMR (C=S ~195 ppm → C=O ~170 ppm).

References

  • Wang, M-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.[2][3][4] PLoS ONE.[2][3] Link[3]

  • Deng, X., et al. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism.[5] Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Chaves, S., et al. (2014). Gold(I) complexes with 3-benzyl-1,3-thiazolidine-2-thione: Synthesis, cytotoxicity and interaction with biomolecules. Journal of Inorganic Biochemistry. (Referenced in context of Gold-Thione biological activity).[6][7]

  • Hussain, Z., et al. (2022). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. Heliyon. Link

Sources

A Comparative Guide to the Structural Landscape of 3-Benzyl-1,3-thiazolidine-2-thione and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the crystal structure of 3-Benzyl-1,3-thiazolidine-2-thione and its structurally related analogs. While a definitive crystal structure for 3-Benzyl-1,3-thiazolidine-2-thione is not publicly available at the time of this publication, this guide synthesizes data from closely related compounds to infer its likely structural characteristics. Furthermore, we present a comparative overview of the anticonvulsant activity exhibited by this class of compounds, supported by detailed experimental protocols for both crystallographic analysis and biological evaluation.

Introduction: The Therapeutic Potential of Thiazolidinone Scaffolds

The thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticonvulsant properties. The substitution pattern on the thiazolidinone ring plays a crucial role in modulating this activity. The title compound, 3-Benzyl-1,3-thiazolidine-2-thione, represents a key structure within this class. Understanding its three-dimensional conformation is paramount for structure-activity relationship (SAR) studies and the rational design of novel central nervous system (CNS) active agents.

Unveiling the Crystal Structure: A Comparative Approach

In the absence of a solved crystal structure for 3-Benzyl-1,3-thiazolidine-2-thione, we can predict its key structural features by examining the crystallographic data of its close analogs. This comparative analysis provides valuable insights into bond lengths, bond angles, and the overall conformation of the thiazolidine ring system.

Comparative Crystallographic Data of Benzyl-Thiazolidine Derivatives

The following table summarizes the key crystallographic parameters for several benzyl-substituted thiazolidine derivatives, providing a basis for understanding the structural landscape.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-oneC₁₀H₉NOS₂MonoclinicP2₁/c13.32715.902513.039692.8121024.504[1]
3-Benzyl-2-phenyl-1,3-thiazolidin-4-oneC₁₆H₁₅NOSMonoclinicP2₁/c13.573410.140210.1496104.3051353.64[2]
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-oneC₁₄H₁₃NO₂SMonoclinicP2₁/c13.29019.63609.9152102.8551237.954[3]
3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-oneC₁₇H₁₃NOS₂TriclinicP-16.315210.816811.454584.115740.992[4]
3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-oneC₁₆H₁₄FNOSMonoclinicP2₁/c-----2[5]

Inferred Structural Characteristics of 3-Benzyl-1,3-thiazolidine-2-thione:

Based on the analysis of its analogs, the crystal structure of 3-Benzyl-1,3-thiazolidine-2-thione is likely to exhibit the following features:

  • Thiazolidine Ring Conformation: The five-membered thiazolidine ring is expected to be nearly planar, with slight deviations possible, potentially adopting an envelope or twisted conformation. In 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one, the thiazolidine ring is essentially planar[2], while in one of the independent molecules of 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, it adopts an envelope conformation[5].

  • Orientation of the Benzyl Group: The benzyl group is likely to be oriented at a significant dihedral angle with respect to the thiazolidine ring, minimizing steric hindrance. For instance, in 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, this dihedral angle is 77.25°[1].

  • Intermolecular Interactions: The crystal packing will likely be stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, which are observed in the crystal structures of the analyzed analogs[1][2].

Performance Evaluation: Anticonvulsant Activity of Thiazolidinone Analogs

A significant body of research highlights the anticonvulsant potential of thiazolidinone derivatives.[6][7][8][9][10] The performance of these compounds is typically evaluated using a battery of in vivo and in vitro assays.

In Vivo Anticonvulsant Screening

Standard models for preliminary anticonvulsant screening include the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) induced seizure test.[7][8][11]

  • Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures and is a useful predictor for activity against generalized tonic-clonic seizures.

  • Pentylenetetrazole (PTZ) Test: This model identifies compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.

Many thiazolidinone derivatives have shown promising activity in these models, with some exhibiting protection comparable or superior to standard antiepileptic drugs like phenobarbital and phenytoin.[6][7]

In Vitro Mechanistic Studies

In vitro models are employed to elucidate the mechanism of action of anticonvulsant compounds.[11][12][13] These can include:

  • Patch-clamp electrophysiology: To study the effects on ion channels (e.g., sodium, potassium, calcium channels) in cultured neurons or brain slices.

  • Neurotransmitter release and uptake assays: To investigate the modulation of excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmission.

Experimental Protocols

Synthesis of 3-Benzyl-1,3-thiazolidine-2-thione Analogs

Several synthetic routes are available for the preparation of 1,3-thiazolidine-2-thiones. A common method involves the reaction of β-amino alcohols with carbon disulfide.[14]

General Procedure:

  • Dissolve the appropriate β-amino alcohol in a suitable solvent such as ethanol.

  • Add a base, for example, potassium hydroxide, to the solution.

  • Slowly add carbon disulfide at room temperature and stir for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Caption: General workflow for the synthesis of 1,3-thiazolidine-2-thiones.

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is the first critical step for structure determination.[15]

Step-by-Step Protocol:

  • Crystallization: Dissolve the purified compound in a suitable solvent system. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals of appropriate size (typically >0.1 mm).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[16][17]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.

XRay_Diffraction_Workflow cluster_preparation Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Structure Determination A Purified Compound B Crystallization (Slow Evaporation/Vapor Diffusion) A->B C Single Crystal Selection & Mounting B->C D Mount on Diffractometer C->D E X-ray Irradiation & Crystal Rotation D->E F Record Diffraction Pattern E->F G Data Processing (Unit Cell & Space Group) F->G H Structure Solution (Direct/Patterson Methods) G->H I Structure Refinement H->I J Final Crystal Structure I->J

Caption: Workflow for single-crystal X-ray diffraction analysis.

In Vivo Anticonvulsant Screening Protocol

Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All experiments should be conducted in accordance with institutional animal ethics guidelines.

Maximal Electroshock (MES) Seizure Model:

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of this phase is considered as the endpoint for protection.

Pentylenetetrazole (PTZ) Seizure Model:

  • Administer the test compound or vehicle i.p.

  • After the appropriate absorption time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observe the animals for the onset of clonic convulsions for a period of 30 minutes.

  • The absence of clonic seizures is taken as the criterion for the anticonvulsant effect.

Conclusion

While the definitive crystal structure of 3-Benzyl-1,3-thiazolidine-2-thione remains to be elucidated, a comparative analysis of its structural analogs provides a strong foundation for predicting its molecular conformation. The thiazolidinone scaffold, particularly with benzyl substitution, continues to be a promising area for the discovery of novel anticonvulsant agents. The experimental protocols detailed in this guide provide a robust framework for the synthesis, structural characterization, and biological evaluation of this important class of compounds. Future studies focused on obtaining the crystal structure of the title compound are warranted to further refine our understanding of the structure-activity relationships governing the anticonvulsant effects of thiazolidinones.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. Pharmazie, 52(12), 926-9.
  • Archana, A., & Srivastava, V. K. (2004). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF THIAZOLIDINONE DERIVATIVES. Indian Journal of Pharmaceutical Sciences, 66(4), 484.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research and Development, 3(1).
  • Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., & Bilyi, I. V. (2019). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 24(23), 4377.
  • Balaji, P., Saravanan, G., Dhanapal, S. S., Srinivasan, R., Devi, R., Jothilakshmi, R., Kumar, M. V., & Rajaganapathy, K. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Journal of Advanced Zoology, 44(S5), 759-774.
  • Kumar, R., & Singh, V. (2024). Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential. Central Nervous System Agents in Medicinal Chemistry.
  • Bentham Science Publishers. (2024). Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential. Retrieved from [Link]

  • Slideshare. (n.d.). Anti epileptic screening model. Retrieved from [Link]

  • Indian Journal of Pharmacology. (1998). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Retrieved from [Link]

  • Fun, H.-K., Hemamalini, M., Shanmugavelan, P., & Ponnuswamy, A. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2706.
  • Shahwar, D., Raza, M. A., & Fun, H.-K. (2011). 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133.
  • ResearchGate. (2023). Journal of Advanced Zoology In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. Retrieved from [Link]

  • Gutiérrez, A., Insuasty, B., Cobo, J., & Glidewell, C. (2011). 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one.
  • Fun, H.-K., Hemamalini, M., Quah, C. K., Shanmugavelan, P., & Ponnuswamy, A. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2807.
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Shahwar, D., Raza, M. A., & Fun, H.-K. (2011). 3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Benzyl-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Benzyl-1,3-thiazolidine-2-thione Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Safety Summary

Immediate Action Required: 3-Benzyl-1,3-thiazolidine-2-thione (CAS: 3484-99-9 / 171877-39-7 derivatives) is a sulfur-rich heterocyclic compound. While often used as a RAFT polymerization agent or chiral auxiliary, its disposal requires strict adherence to Organic Sulfur protocols.[1]

Critical Hazard:

  • Combustion Byproducts: Upon incineration, this compound releases significant quantities of Sulfur Oxides (

    
    )  and Nitrogen Oxides (
    
    
    
    )
    .[1]
  • Disposal Route: It MUST NOT be treated as standard non-halogenated organic waste.[1] It requires incineration at a facility equipped with alkaline scrubbers.[1]

  • Reactivity: Incompatible with strong oxidizing agents.[1][2]

Chemical Profile & Operational Context

To ensure safety, the disposal protocol is dictated by the chemical functionality of the thione group (


).
PropertyDataOperational Implication
Chemical Structure Thiazolidine ring with

at C2
High sulfur content requires specific waste coding to prevent scrubber failure at incineration plants.
Physical State Yellow to off-white crystalline solidDust generation is a primary exposure risk during weighing/transfer.[1]
Solubility Soluble in DCM, Chloroform, DMSOWaste is often generated as a solution; solvent compatibility determines container choice.[1]
Primary Hazard Irritant (H315, H319), Acute Tox 4PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Reactivity Stable, but sensitive to strong oxidizersDo not commingle with perchlorates, nitrates, or peroxides in waste streams.[1]

Scientific Rationale for Special Handling: The thione moiety (


) is less stable to oxidation than a carbonyl (

).[1] If mixed with strong oxidizers in a waste container, an exothermic redox reaction can occur, leading to the evolution of

gas or container pressurization.[1] Therefore, segregation is not just bureaucratic; it is thermodynamic necessity.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before removing the waste from the fume hood, determine the matrix.[1]

  • Scenario A: Pure Solid Waste (Expired/Excess Reagent) [1]

    • Keep in original container if possible.[1]

    • If transferring, use a wide-mouth HDPE jar.[1]

    • Do not dissolve in solvent solely for disposal; solid incineration is more efficient.[1]

  • Scenario B: Reaction Mixture (e.g., RAFT Polymerization)

    • Quenching: Ensure any radical initiators (e.g., AIBN) in the mixture are fully consumed or quenched.[1]

    • Solvent Check: If dissolved in halogenated solvents (DCM), the waste enters the "Halogenated + Sulfur" stream.[1] If in Ethyl Acetate/Toluene, it enters the "Non-Halogenated + Sulfur" stream.[1]

Phase 2: Container Selection & Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Avoid: Low-density plastics that may be permeated by the solvent matrix (e.g., DCM).[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

Phase 3: Labeling (The "Self-Validating" Step)

A label is the primary communication tool for the disposal facility.[1] A generic "Organic Waste" label is insufficient and dangerous.[1]

Required Label Elements:

  • Full Chemical Name: 3-Benzyl-1,3-thiazolidine-2-thione.[3]

  • Constituents: List all solvents (e.g., "70% Dichloromethane, 5% Thiazolidine derivative").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Critical Tag: Write "HIGH SULFUR CONTENT" or "CONTAINS ORGANIC SULFUR" prominently.[1]

    • Why? This signals the incineration plant to route the waste to a kiln with aggressive flue gas desulfurization (scrubbing).[1]

Phase 4: Storage & Handoff[2]
  • Segregation: Store in the "Organic" satellite accumulation area.

  • Separation: Keep physically separate from "Oxidizing Acids" (Nitric, Perchloric) by secondary containment trays.[1]

Operational Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of 3-Benzyl-1,3-thiazolidine-2-thione, ensuring the material reaches the correct incineration chamber.

DisposalWorkflow Start Waste Generation: 3-Benzyl-1,3-thiazolidine-2-thione StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Reaction Solution StateCheck->LiquidPath Liquid SolidContainer Pack in HDPE Jar (Do NOT dissolve) SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling LABELING CRITICAL: Mark 'High Sulfur Content' SolidContainer->Labeling Halo Halogenated (DCM/CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc/Toluene) SolventCheck->NonHalo StreamHalo Stream: Halogenated + Sulfur Halo->StreamHalo StreamNonHalo Stream: High BTU + Sulfur NonHalo->StreamNonHalo StreamHalo->Labeling StreamNonHalo->Labeling Final Disposal: Incineration (w/ Scrubber) Labeling->Final

Figure 1: Decision matrix for segregating sulfur-bearing organic waste to ensure compatibility with incineration scrubbing systems.

Emergency Response Procedures

In the event of a spill or exposure, immediate action mitigates long-term risks.[1]

Spill Management
  • Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, clear the immediate area.[1]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] Use a P95/N95 respirator if dealing with fine powder.[1]

  • Containment:

    • Solid Spill: Do not sweep dry (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent carrier is flammable.[1]

  • Cleaning: Wipe the surface with a mild detergent solution (soap and water).[1] Avoid bleach (hypochlorite), as it may oxidize trace residues aggressively.[1]

  • Disposal of Debris: All cleanup materials must be bagged, labeled as "Hazardous Waste (Debris contaminated with Thiazolidine-2-thione)," and processed via the chemical waste stream.[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Thiones can be sensitizers; monitor for redness.[1]

  • Eye Contact: Flush immediately for 15 minutes.[1][2] Seek medical attention if irritation persists.

Regulatory Compliance (References)

Compliance requires adhering to local and federal standards regarding "Characteristic Waste" (if ignitable/toxic) or "Listed Waste."[1]

References:

  • National Institutes of Health (PubChem). 3-Benzyl-1,3-thiazolidine-2-thione - Compound Summary. [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.